BM30
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H40N8O5 |
|---|---|
分子量 |
532.6 g/mol |
IUPAC名 |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H40N8O5/c26-12-2-1-5-19(23(37)31-18(22(27)36)6-3-13-30-25(28)29)32-24(38)20-7-4-14-33(20)21(35)15-16-8-10-17(34)11-9-16/h8-11,18-20,34H,1-7,12-15,26H2,(H2,27,36)(H,31,37)(H,32,38)(H4,28,29,30)/t18-,19-,20-/m0/s1 |
InChIキー |
OTJOBCMTWIFWOC-UFYCRDLUSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of BM30
This guide provides a detailed overview of the mechanism of action of this compound, a potent and selective inhibitor of N-terminal methyltransferase 1/2 (NTMT1/2). The information is compiled from peer-reviewed research and is intended for a technical audience engaged in drug discovery and development.
Core Mechanism of Action
This compound is a peptidomimetic inhibitor that specifically targets NTMT1 and NTMT2, enzymes responsible for the methylation of the α-N-terminal amines of proteins.[1][2][3][4][5] Genetic studies have implicated NTMT1 in crucial cellular processes such as cell mitosis and DNA damage repair.[1][2][3][4][5] The catalytic activity of NTMT1 involves the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the N-terminal amine of a substrate protein.[6][7][8]
This compound's inhibitory action is characterized by a dual mechanism:
-
Competitive Inhibition with respect to the peptide substrate: this compound directly competes with the native peptide substrate for binding to the active site of NTMT1/2.[1][2][3][4][5] This is evidenced by the linear increase in its half-maximal inhibitory concentration (IC50) with increasing concentrations of the substrate peptide.[1]
-
Noncompetitive Inhibition with respect to the cofactor SAM: The inhibitory effect of this compound is independent of the concentration of the cofactor SAM, indicating that it does not compete for the SAM binding site.[1][2][3][4][5]
This specific mode of action allows this compound to be a highly selective inhibitor for NTMT1/2.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its cell-permeable analog, DC432.
Table 1: Inhibitory Potency of this compound and DC432
| Compound | Target | IC50 | Assay Type |
| This compound | NTMT1/2 | 0.89 ± 0.10 µM | SAHH-coupled fluorescence assay[1][5] |
| DC432 | NTMT1/2 | 54 ± 4 nM | SAHH-coupled fluorescence assay[1][4][5] |
Table 2: Selectivity Profile of this compound
| Compound | Target Family | Selectivity | Panel Size |
| This compound | Methyltransferases (PKMTs, PRMTs, DNMTs) | >100-fold | 41 MTases[1] |
Signaling Pathway and Downstream Effects
The inhibition of NTMT1/2 by this compound and its analogs has been shown to have direct downstream cellular effects. A cell-permeable derivative of this compound, DC432, has been demonstrated to reduce the N-terminal methylation levels of known NTMT1/2 substrates, namely the regulator of chromosome condensation 1 (RCC1) and SET proteins , within HCT116 cells.[1][4]
The N-terminal methylation of proteins like RCC1 is crucial for their proper function. For instance, methylation of RCC1 by NTMT1 is essential for stabilizing its interaction with chromatin during mitosis, thereby ensuring proper mitotic division.[8] By inhibiting this process, this compound can disrupt these downstream events.
Caption: Mechanism of action of this compound and its downstream cellular consequences.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
SAHH-Coupled Fluorescence-Based Assay for NTMT1/2 Inhibition
This assay is used to determine the inhibitory activity of compounds against NTMT1/2.
-
Principle: The methylation reaction catalyzed by NTMT1/2 produces S-adenosylhomocysteine (SAH). SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. The free thiol group of homocysteine reacts with the fluorogenic probe ThioGlo1, resulting in an increase in fluorescence that is proportional to the enzyme activity.
-
Protocol:
-
Prepare a reaction mixture containing 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100, 5 µM SAHH, 0.2 µM NTMT1, 100 µM SAM, and 15 µM ThioGlo1.
-
Add the inhibitor (this compound or its analogs) at varying concentrations (typically from 0 to 100 µM in a three-fold dilution series).
-
Incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the peptide substrate (e.g., 50 µM RCC1–6 peptide).
-
Monitor the increase in fluorescence intensity over time using a microplate reader (excitation at ~370 nm, emission at ~500 nm).
-
Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable nonlinear regression model.[1]
-
In Vitro Methylation Assay with Full-Length Recombinant Protein
This assay validates the inhibitory effect of compounds on the methylation of a full-length protein substrate.
-
Principle: Recombinant NTMT1 is incubated with a full-length recombinant substrate protein (e.g., RCC1) and SAM in the presence or absence of the inhibitor. The methylation status of the substrate is then assessed by Western blotting using antibodies specific to the methylated N-terminal motif.
-
Protocol:
-
Set up methylation reactions in a buffer containing 50 mM potassium acetate and 50 mM Tris (pH 8.0).
-
Combine 1 µg of recombinant NTMT1, 1.0 µg of full-length recombinant RCC1, and 100 µM SAM.
-
Add the inhibitor at the desired concentrations (e.g., 2, 10, and 50 µM).
-
Include a positive control (no inhibitor) and a negative control (no NTMT1).
-
Incubate the reactions at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading dye.
-
Separate the proteins by SDS-PAGE on a 10% gel and transfer them to a nitrocellulose membrane.
-
Block the membrane with 5% milk in TBST for 1 hour.
-
Probe the membrane with primary antibodies specific for the di- and tri-methylated N-terminal motif (e.g., anti-me2-SPK, anti-me3-SPK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.[1]
-
Cellular N-terminal Methylation Assay
This assay determines the ability of a cell-permeable inhibitor to modulate the N-terminal methylation of endogenous substrates within a cellular context.
-
Principle: Cells are treated with the inhibitor, and the total cellular protein is extracted. The levels of N-terminally methylated proteins are then quantified by Western blotting.
-
Protocol:
-
Culture HCT116 cells to the desired confluency.
-
Treat the cells with the cell-permeable inhibitor (e.g., DC432) at various concentrations for a specified duration (e.g., 72 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting as described in the in vitro methylation assay, using an antibody specific to the methylated N-terminal motif of interest (e.g., anti-me3-SPK).
-
Use loading controls such as antibodies against RCC1, SET, or Lamin B1 to ensure equal protein loading.[1]
-
Caption: Experimental workflow for the characterization of this compound.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Bisubstrate Inhibitors for Protein N‑Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
BM30: A Technical Guide to a Selective Peptidomimetic Inhibitor of N-Terminal Methyltransferases NTMT1/2
Abstract
Protein α-N-terminal methylation is a crucial post-translational modification catalyzed by N-terminal methyltransferases 1 and 2 (NTMT1/2), which recognize the canonical X-Pro-Lys/Arg (X-P-K/R) motif.[1][2][3][4] Genetic studies have implicated NTMT1 in vital cellular processes such as mitosis and DNA damage repair, making it a potential therapeutic target.[1][2][3][4] This document provides a comprehensive technical overview of BM30, a first-in-class, potent, and selective peptidomimetic inhibitor of NTMT1/2. We detail its rational design, mechanism of action, quantitative inhibitory profile, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in epigenetics and oncology.
Rational Design and Mechanism of Action
This compound was developed through a rational design strategy based on the structure of known NTMT1 peptide substrates, such as YPKRIA.[5] The design aimed to mimic the substrate's interaction with the unique peptide-binding pocket of the enzyme, which is distinct from the narrow substrate channels found in other methyltransferases like PKMTs and PRMTs.[5]
Mechanism of Inhibition
Kinetic and structural analyses have elucidated the precise mechanism by which this compound inhibits NTMT1.
-
Competitive with Peptide Substrate: Kinetic studies demonstrate that the IC50 values of this compound increase linearly with rising concentrations of the peptide substrate (RCC1-6). This indicates that this compound acts as a competitive inhibitor, directly competing with the substrate for binding to the enzyme's active site.[1][5][6]
-
Noncompetitive with Cofactor SAM: Conversely, the IC50 of this compound remains unchanged regardless of the concentration of the cofactor S-adenosylmethionine (SAM).[1][5][6] This noncompetitive pattern confirms that this compound does not bind to the SAM binding site.[1][5][6]
-
Structural Confirmation: The X-ray co-crystal structure of NTMT1 in a complex with this compound and S-adenosyl-L-homocysteine (SAH) (PDB ID: 6WH8) provides definitive evidence for this mechanism.[1][4][7] The structure reveals that this compound occupies the peptide substrate binding pocket, validating the intended design strategy.[1]
The following diagram illustrates the inhibitory mechanism of this compound on NTMT1.
Caption: Mechanism of this compound as a competitive inhibitor of NTMT1.
Quantitative Inhibitor Profile
This compound demonstrates potent and highly selective inhibition of NTMT1 and NTMT2.
In Vitro Potency and Binding Affinity
This compound was shown to inhibit NTMT1 with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.[3][8] Isothermal titration calorimetry (ITC) confirmed direct binding to both NTMT1 and its homolog NTMT2 with comparable affinities.[1][5]
| Compound | Target Enzyme | IC50 (µM) | Binding Affinity (Kd) (µM) |
| This compound | NTMT1 | 0.89 ± 0.10[1][9] | 3.0[1] |
| This compound | NTMT2 | Comparable to NTMT1[1] | 3.7[1] |
Selectivity Profile
A critical feature of a chemical probe is its selectivity. This compound was evaluated against a broad panel of 41 methyltransferases (MTases), including protein lysine methyltransferases (PKMTs), protein arginine methyltransferases (PRMTs), and DNA methyltransferases (DNMTs).
| Compound | Off-Target Class | Selectivity | IC50 (µM) for Specific Off-Targets |
| This compound | PKMTs, PRMTs, DNMTs | >100-fold[1][2][3][9] | >100 µM against G9a and PRMT1[1] |
The results indicate that this compound displays marginal inhibition against other classes of methyltransferases even at concentrations up to 100 µM, underscoring its high selectivity for NTMT1/2.[1][5]
Cell-Permeable Analogs
While this compound is a potent biochemical tool, its peptide-like structure results in poor cell permeability.[10][11] To address this, cell-permeable analogs were developed, such as DC432, by conjugating cell-penetrating peptides. These analogs show improved cellular activity.
| Compound | NTMT1 IC50 (nM) | Cellular Effect | Cell Line |
| DC432 | 54 ± 4[1][3][9] | Decreased N-terminal methylation of RCC1 and SET proteins[1][3] | HCT116[1][3] |
| DC541 | 340 ± 20[11][12] | Cellular IC50 of ~30 µM for reducing RCC1 methylation[11][12] | HT29[11][12] |
Key Experimental Methodologies
The characterization of this compound involved several key experimental procedures, which are detailed below.
Synthesis of this compound
This compound and its analogs were synthesized using a standard solid-phase peptide synthesis protocol.[5]
-
Synthesis: Peptides were synthesized on Rink amide resin using a CEM Liberty Blue Automated Microwave Peptide Synthesizer following standard Fmoc solid-phase chemistry.[1][5]
-
Cleavage: The synthesized compound was cleaved from the solid support using a cleavage cocktail.[1][5]
-
Purification & Characterization: The crude product was purified by reverse-phase HPLC and its identity was confirmed by mass spectrometry.[5] Purity (>95%) was confirmed by HPLC.[1]
NTMT1/2 Biochemical Inhibition Assay (SAHH-Coupled Fluorescence Assay)
The inhibitory activity of this compound was quantified using a continuous, fluorescence-based SAH hydrolase (SAHH)-coupled assay.[1][5] This assay measures the production of SAH, a byproduct of the methylation reaction.
Caption: Workflow of the SAHH-coupled fluorescence assay for NTMT1.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate with the following final concentrations: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100, 5 µM SAHH, 0.2 µM NTMT1, 100 µM SAM, and 15 µM ThioGlo1.[1]
-
Inhibitor Addition: this compound is added at concentrations ranging from 0 to 100 µM.[1]
-
Incubation: The plate is incubated for 10 minutes at 37 °C.[1]
-
Initiation: The reaction is initiated by adding the peptide substrate (e.g., 50 µM RCC1-6) for a total volume of 100 µL.[1]
-
Detection: Fluorescence intensity is monitored immediately using a microplate reader (e.g., BMG ClarioStar) with excitation at 370 nm and emission at 500 nm at 37 °C for 15 minutes.[1]
-
Data Analysis: The reaction rates are calculated and fitted to a log[inhibitor] vs. response model using software like GraphPad Prism to determine IC50 values.[1]
Cellular N-Terminal Methylation Assay
To assess the activity of cell-permeable analogs in a cellular context, western blotting is used to measure the methylation status of known NTMT1 substrates.[1]
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% antibiotic-antimycotic.[1]
-
Treatment: Cells are treated with the inhibitor (e.g., DC432) for a specified duration (e.g., 72 hours).[1]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the trimethylated N-terminal motif (e.g., anti-Me3-SPK).[1]
-
Antibodies against total substrate protein (e.g., RCC1, SET) and a loading control (e.g., Lamin B1) are used for normalization.[1]
-
An HRP-linked secondary antibody is used for detection.[1]
-
-
Analysis: The band intensities are quantified to determine the change in the N-terminal methylation level.
The logical progression from substrate identification to the development of a cell-active probe is summarized below.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6wh8 - The structure of NTMT1 in complex with compound BM-30 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and development of BM30 compound
An In-depth Technical Guide on the Discovery and Development of the BM30 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of this compound, a pioneering potent and selective peptidomimetic inhibitor of N-terminal methyltransferase 1/2 (NTMT1/2). This compound was rationally designed to target the unique substrate-binding pocket of NTMT1/2, leading to a competitive inhibition mechanism with respect to the peptide substrate and a noncompetitive mechanism with the cofactor S-adenosylmethionine. This document details the biochemical and cellular characterization of this compound and its analogs, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery, epigenetics, and cancer biology.
Introduction
Protein N-terminal methylation is a crucial post-translational modification involved in various cellular processes, including cell cycle regulation and DNA damage repair.[1][2] The enzymes responsible for this modification, N-terminal methyltransferases 1 and 2 (NTMT1/2), recognize and methylate proteins containing the canonical X-P-K/R motif at their N-terminus.[1][2] Dysregulation of NTMT1/2 activity has been implicated in several diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.
The development of potent and selective inhibitors of NTMT1/2 is essential for elucidating their biological functions and for validating them as therapeutic targets. This guide focuses on the discovery and characterization of this compound, the first potent peptidomimetic inhibitor of NTMT1/2.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its more cell-permeable analog, DC541.
Table 1: Biochemical Activity of this compound and Analogs
| Compound | Target | IC50 (μM) | Inhibition Mechanism (vs. Peptide Substrate) | Inhibition Mechanism (vs. SAM) |
| This compound | NTMT1 | 0.89 ± 0.10 | Competitive | Noncompetitive |
| DC541 | NTMT1 | 0.34 ± 0.02 | Not Reported | Not Reported |
Table 2: Cellular Activity of this compound Analogs
| Compound | Cell Line | Target Substrate | Cellular IC50 (μM) |
| DC541 | HT29 | RCC1 | 30 |
Experimental Protocols
Synthesis of this compound
This compound is a peptidomimetic compound synthesized using solid-phase peptide synthesis (SPPS). The general procedure involves the sequential coupling of amino acids and other building blocks to a solid support resin.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/triisopropylsilane/water)
-
HPLC system for purification
Protocol:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Activate the first Fmoc-protected amino acid with HBTU and HOBt in the presence of DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
Wash the resin extensively with DMF.
-
Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.
-
For the N-terminal modification, couple the desired moiety (in the case of this compound, a substituted aromatic group) to the deprotected N-terminus of the peptide.
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptidomimetic from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final compound by mass spectrometry and analytical HPLC.[1]
NTMT1 Biochemical Inhibition Assay
This fluorescence-based assay coupled with S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH) is used to determine the in vitro inhibitory activity of compounds against NTMT1.[1]
Materials:
-
Recombinant human NTMT1
-
SAHH
-
S-adenosyl-L-methionine (SAM)
-
Peptide substrate (e.g., a peptide with the SPKR motif)
-
ThioGlo1 (a fluorescent probe for thiols)
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 50 mM KCl, 0.01% Triton X-100)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing NTMT1, SAHH, SAM, and ThioGlo1 in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a microplate.
-
Add the reaction mixture to the wells containing the test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the peptide substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths specific for ThioGlo1). The fluorescence signal is proportional to the amount of SAH produced, which is then converted to homocysteine by SAHH, and the free thiol of homocysteine reacts with ThioGlo1.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Cellular N-terminal Methylation Inhibition Assay
This Western blot-based assay is used to assess the ability of compounds to inhibit the N-terminal methylation of endogenous NTMT1 substrates in a cellular context.[3]
Materials:
-
Human cancer cell lines (e.g., HCT116, HT29)
-
Cell culture medium and supplements
-
Test compound (e.g., DC541)
-
Lysis buffer
-
Primary antibodies specific for the methylated and total forms of the substrate protein (e.g., anti-me3-RCC1 and anti-RCC1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
Quantify the band intensities and calculate the ratio of methylated to total protein.
-
Determine the cellular IC50 value by plotting the percentage of methylation inhibition against the logarithm of the compound concentration.[3]
Visualizations
NTMT1/2 Signaling Pathway
The following diagram illustrates the role of NTMT1/2 in protein N-terminal methylation and the inhibitory action of this compound.
Caption: NTMT1/2-mediated protein N-terminal methylation pathway and its inhibition by this compound.
Experimental Workflow for this compound Discovery
This diagram outlines the key stages in the discovery and development of the this compound compound.
Caption: Workflow for the discovery and development of the NTMT1/2 inhibitor this compound.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BM30 on Protein N-Terminal Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-terminal methylation is a crucial post-translational modification that governs a multitude of cellular processes, including protein stability, protein-protein interactions, and cellular signaling. The enzymes responsible for this modification, N-Terminal Methyltransferases (NTMTs), have emerged as promising therapeutic targets. This technical guide provides an in-depth analysis of BM30, a potent and selective peptidomimetic inhibitor of NTMT1 and NTMT2. We will delve into its mechanism of action, its effects on protein methylation, and provide detailed experimental protocols for its characterization. All quantitative data has been summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction to this compound and N-Terminal Methylation
Protein N-terminal methylation involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the α-amino group of the N-terminal residue of a protein. This process is primarily catalyzed by NTMT1 (METTL11A) and NTMT2 (METTL11B). These enzymes recognize a consensus sequence, typically X-Pro-Lys/Arg, at the N-terminus of their substrates. Dysregulation of N-terminal methylation has been implicated in various diseases, including cancer, making NTMTs attractive targets for therapeutic intervention.
This compound is a rationally designed, first-in-class peptidomimetic inhibitor of NTMT1 and NTMT2.[1][2] It was developed to be a competitive inhibitor with respect to the peptide substrate, offering a high degree of selectivity over other methyltransferases.[1][2]
Quantitative Analysis of this compound Inhibition
The inhibitory effects of this compound and its analogs have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Inhibitor | Target Enzyme | IC50 (µM) | Binding Affinity (Kd, µM) | Notes |
| This compound | NTMT1 | 0.89 ± 0.10[1][2][3][4] | 3.0[2] | Competitive inhibitor with respect to the peptide substrate. |
| This compound | NTMT2 | - | 3.7[2] | Comparable binding affinity to NTMT1. |
| DC432 | NTMT1 | 0.054 ± 0.004[1] | - | Cell-permeable analog of this compound. |
| DC541 | NTMT1 | 0.34 ± 0.02[5] | - | Cell-potent inhibitor derived from this compound. |
Table 1: Biochemical Inhibition Data for this compound and its Analogs
| Inhibitor | Cell Line | Effect | Concentration |
| DC432 | HCT116 | Decreased N-terminal methylation of RCC1 and SET proteins[1][4] | 10 µM and 50 µM[2] |
| DC541 | HT29 | Decreased cellular α-N-terminal methylation of RCC1[5] | IC50 of 30 µM[5] |
Table 2: Cellular Activity of this compound Analogs
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of NTMT1/2 with respect to the peptide substrate and is non-competitive with the cofactor SAM.[1][2][4] This was determined through kinetic assays where the IC50 of this compound was measured at varying concentrations of the peptide substrate and SAM. The IC50 of this compound increased linearly with increasing concentrations of the peptide substrate, a hallmark of competitive inhibition. Conversely, the IC50 remained constant with varying concentrations of SAM, indicating a non-competitive mechanism with respect to the cofactor.[1]
The co-crystal structure of NTMT1 in complex with this compound (PDB ID: 6WH8) provides a detailed view of its binding mode.[1][5][6] this compound occupies the substrate-binding pocket of the enzyme, mimicking the interactions of the natural peptide substrate.[1] This structural information is invaluable for the rational design of next-generation inhibitors with improved potency and cell permeability.
Figure 1. Mechanism of competitive inhibition of NTMT1 by this compound.
Experimental Protocols
NTMT1 Biochemical Inhibition Assay (SAHH-Coupled Fluorescence Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against NTMT1.[2]
Materials:
-
Purified recombinant NTMT1 enzyme
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
S-adenosyl-L-methionine (SAM)
-
Peptide substrate (e.g., RCC1-6 peptide: SPKRIA)
-
ThioGlo1 (fluorescent probe)
-
Assay Buffer: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100
-
This compound inhibitor and other test compounds
-
384-well microplate
-
Microplate reader with fluorescence detection (Ex=370 nm, Em=500 nm)
Procedure:
-
Prepare a reaction mixture containing NTMT1 (0.2 µM), SAHH (5 µM), SAM (100 µM), and ThioGlo1 (15 µM) in the assay buffer.
-
Add varying concentrations of this compound or test compounds to the wells of the microplate.
-
Add the reaction mixture to the wells containing the inhibitors.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the peptide substrate (50 µM RCC1-6) to a final volume of 100 µL.
-
Immediately monitor the increase in fluorescence intensity at 37°C for 15 minutes.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular N-terminal Methylation Assay (Western Blot)
This assay is used to assess the effect of inhibitors on the N-terminal methylation of endogenous proteins in a cellular context.[2]
Materials:
-
HCT116 or other suitable cell line
-
This compound analog (e.g., DC432)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-trimethyl-SPK (custom), anti-RCC1, anti-SET, anti-Lamin B1 (loading control)
-
HRP-linked secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed HCT116 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the cell-permeable this compound analog (e.g., DC432 at 10 µM and 50 µM) for 48 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-trimethyl-SPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-linked secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies against total RCC1, SET, and a loading control (e.g., Lamin B1) to normalize the methylation signal.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of N-terminal Methylation in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
N-terminal methylation, a crucial post-translational modification (PTM), involves the transfer of one to three methyl groups from S-adenosyl-L-methionine (SAM) to the α-amino group of a protein's N-terminus.[1] This modification is catalyzed by a specific class of enzymes known as N-terminal methyltransferases (NTMTs).[1] Once considered a rare and static modification, N-terminal methylation is now recognized as a widespread and critical regulator of a multitude of cellular processes, including cell division, DNA repair, chromatin interactions, and the fidelity of translation.[1][2][3] Its dysregulation has been implicated in the pathogenesis of several diseases, including various forms of cancer, making the enzymes that catalyze this process attractive targets for therapeutic intervention.[1][4]
This guide provides a comprehensive overview of the molecular mechanisms, functional consequences, and experimental methodologies related to N-terminal methylation in cell signaling, designed for professionals in research and drug development.
The Enzymatic Machinery of N-terminal Methylation
The covalent addition of methyl groups to the N-terminus is primarily carried out by two families of enzymes in eukaryotes.
-
N-terminal RCC1 Methyltransferase (NRMT) Family: This family includes NTMT1 (or NRMT1) and NTMT2 (or NRMT2). NTMT1 is the major enzyme responsible for mono-, di-, and trimethylation.[5] These enzymes typically recognize proteins with a specific N-terminal consensus sequence, X-Pro-Lys/Arg (X-P-K/R) , where X can be Alanine, Proline, Serine, or Glycine, following the cleavage of the initial methionine.[1][2][6][7][8]
-
METTL13 (Methyltransferase-like 13): This enzyme is responsible for the N-terminal methylation of the eukaryotic translation elongation factor 1 alpha (eEF1A).[1][9] METTL13 acts on a distinct GKEK motif at the N-terminus of eEF1A and also methylates an internal lysine residue (Lys55), showcasing its dual-specificity.[1][9]
The transfer of the methyl group from the universal donor SAM results in the formation of S-adenosyl-L-homocysteine (SAH) and the methylated protein product.[1][10]
Core Functions and Signaling Pathways
N-terminal methylation exerts its influence on cell signaling primarily by altering a protein's physicochemical properties, which in turn modulates its interactions with other molecules, its stability, and its localization.
2.1. Regulation of Protein-DNA Interactions and Chromatin Dynamics
A primary role of N-terminal methylation is to modulate the interaction between proteins and nucleic acids. The addition of methyl groups, particularly trimethylation, introduces a permanent positive charge at the N-terminus, which can enhance electrostatic interactions with the negatively charged DNA backbone.[6][7]
-
Regulator of Chromosome Condensation 1 (RCC1): N-terminal methylation of RCC1 is critical for its stable association with chromatin during mitosis.[11] This interaction is essential for proper spindle assembly and chromosome segregation.[5][11] Loss of RCC1 methylation leads to mitotic defects.[1][12]
-
Centromere Proteins (CENP-A and CENP-B): Trimethylation of CENP-A is crucial for the recruitment of other proteins to the centromere, forming the constitutive centromere-associated network (CCAN).[1][3] This process is vital for faithful chromosome segregation.[1] Similarly, methylation of CENP-B enhances its binding to its specific DNA motif in the centromere.[6][11]
2.2. Modulation of Protein-Protein Interactions
N-terminal methylation can either strengthen or weaken protein-protein interactions.
-
Myosin Regulatory Light Chain 9 (MYL9): N-terminal methylation of MYL9 was found to weaken its interaction with Cofilin-1, an actin-modulating protein.[1] This highlights how this PTM can fine-tune cytoskeletal dynamics.
-
Heterochromatin Protein 1 (HP1): While not N-terminal methylation, the general principle of methylation-dependent interactions is well-established, such as the binding of HP1's chromodomain to methylated lysine 9 on histone H3, which is a cornerstone of heterochromatin formation.[7] This "reader" paradigm may also apply to N-terminal methylation.
2.3. Control of Protein Stability
Historically, N-terminal methylation was thought to act as a blocking group, protecting proteins from degradation via the N-degron pathway, which targets proteins with destabilizing N-terminal residues.[1] For instance, the N-terminal methylation of cytochrome c-557 increases its stability against aminopeptidases.[1]
2.4. Regulation of Translation
The methylation of eEF1A by METTL13 has been shown to modulate codon-specific translation rates, thereby ensuring the fidelity and efficiency of protein synthesis.[1][9] This links N-terminal methylation directly to the core machinery of gene expression.
2.5. Crosstalk with Other PTMs
N-terminal modifications do not occur in isolation. There is significant crosstalk between methylation and other PTMs, such as acetylation and phosphorylation.
-
MYL9: This protein can be either N-terminally methylated or acetylated. These two modifications are mutually exclusive and direct MYL9 to different cellular functions: methylation promotes a nuclear role as a transcription factor, while acetylation favors its cytoplasmic role in the cytoskeleton.[1][13]
-
RCC1: The N-terminal tail of RCC1 is also subject to phosphorylation, which occurs concurrently with methylation during mitosis. Evidence suggests that methylation may positively influence the phosphorylation of an adjacent serine residue.[1]
Quantitative Data Summary
Quantitative analysis is essential for understanding the dynamics and specificity of N-terminal methylation.
Table 1: Key N-terminal Methyltransferases and Selected Substrates
| Enzyme | Consensus Motif | Selected Substrates | Key Cellular Process |
| NTMT1/NRMT1 | X-P-K/R | RCC1, CENP-A, CENP-B, DDB2, SET, MYL9 | Mitosis, Chromatin Regulation, DNA Repair[1][5][11] |
| NTMT2/NRMT2 | X-P-K/R | Substrate overlap with NTMT1, but distinct roles suggested | Less characterized, potential roles in development[2] |
| METTL13 | G-K-E-K | eEF1A | Protein Synthesis, Translation Fidelity[1][9] |
Table 2: Steady-State Kinetic Parameters for NTMT1
Data derived from studies using peptides based on the N-terminus of RCC1.
| Substrate Peptide | Methylation State | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) |
| 12-mer RCC1 | Unmethylated | 0.89 | 0.59 | 4.9 x 105 |
| 12-mer RCC1 | Monomethylated | 1.4 | - | - |
| 6-mer RCC1 | Unmethylated | 4.9 | 0.44 | 1.4 x 105 |
| (Source: Adapted from kinetic data on NTMT1.[11]) |
Table 3: Functional Impact of N-terminal Methylation on Protein Interactions
| Protein | PTM Status | Interacting Partner | Effect of Methylation |
| RCC1 | N-terminal Trimethylation | Chromatin/DNA | Increases binding affinity[1] |
| CENP-A | N-terminal Trimethylation | CENP-T, CENP-I | Required for recruitment[1][6] |
| CENP-B | N-terminal Trimethylation | CENP-B Box (DNA) | Increases binding affinity[6] |
| MYL9 | N-terminal Methylation | Cofilin-1 | Decreases interaction[1] |
Experimental Protocols
Studying N-terminal methylation requires a combination of biochemical and analytical techniques.
Protocol 1: In Vitro N-terminal Methylation Assay (Radiometric)
This protocol determines the activity of a purified NTMT on a substrate protein or peptide.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing:
-
Substrate (1-5 µg of purified protein or peptide)
-
1X Methylation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)
-
S-adenosyl-L-[methyl-³H]methionine (1 µCi)
-
Purified recombinant NTMT enzyme (0.2-0.5 µg)
-
Make up to a final volume of 30 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Quenching: Stop the reaction by adding 6 µL of 6X SDS-PAGE loading buffer.
-
Separation: Boil the sample at 95°C for 5 minutes and resolve the entire reaction volume on a 12-15% SDS-PAGE gel.
-
Detection:
-
Stain the gel with Coomassie Blue to visualize total protein loading.
-
For autoradiography, transfer the proteins to a PVDF membrane.
-
Spray the membrane with an enhancer solution (e.g., EN3HANCE).
-
Expose the dried membrane to X-ray film at -80°C. A band on the film corresponding to the molecular weight of the substrate indicates methylation.
-
(This protocol is adapted from standard in vitro methylation assays.[12][14][15])
Protocol 2: Identification of N-terminal Methylation by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for identifying and localizing PTMs in vivo.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Separate proteins by SDS-PAGE. Excise the band corresponding to the protein of interest.
-
Perform in-gel digestion using a protease like Trypsin or Glu-C. Note: Trypsin cleaves after Lys and Arg, which can be problematic for canonical motifs. Using alternative proteases may be necessary.
-
-
Peptide Enrichment (Optional): For proteome-wide studies, enrich for methylated peptides using immunoaffinity purification with pan-specific anti-methyl-lysine antibodies, although specific antibodies for N-terminal methylation are rare.[16]
-
LC-MS/MS Analysis:
-
Resuspend digested peptides in 0.1% formic acid.
-
Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography (LC).
-
Set the instrument to perform data-dependent acquisition, acquiring MS/MS spectra for the most intense precursor ions.
-
-
Data Analysis:
-
Search the raw MS data against a protein database using software like MaxQuant or Proteome Discoverer.
-
Specify N-terminal mono-, di-, and trimethylation as variable modifications. A mass shift of +14.01565 Da, +28.0313 Da, or +42.04695 Da on the N-terminal amine will be detected for mono-, di-, or trimethylation, respectively.
-
Manually validate the MS/MS spectra to confirm the localization of the modification on the N-terminus.
-
(This workflow is based on standard proteomics protocols for PTM analysis.[4][6][9][16])
References
- 1. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein methylation - Wikipedia [en.wikipedia.org]
- 8. Protein N-terminal Methylation Mechanisms and Inhibition - Rong Huang [grantome.com]
- 9. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Methylation multiplicity and its clinical values in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.org [mdanderson.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of BMF-219: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy of BMF-219, a first-in-class, orally bioavailable, covalent inhibitor of menin. The data herein is collated from preclinical studies and publicly available information on the ongoing COVALENT-101 clinical trial. This document is intended for informational purposes for research, scientific, and drug development professionals.
Core Mechanism of Action
BMF-219 is a potent and selective irreversible inhibitor of menin, a scaffold protein that plays a crucial role in transcriptional regulation. In various oncogenic contexts, particularly in hematologic malignancies with MLL1 (KMT2A) rearrangements or NPM1 mutations, menin forms a complex with the MLL1 fusion protein. This interaction is critical for the recruitment of the complex to chromatin, leading to the upregulation of key leukemogenic genes such as HOXA9 and MEIS1. BMF-219 covalently binds to menin, preventing this interaction and thereby inhibiting the oncogenic signaling cascade.[1][2][3] This disruption leads to the downregulation of downstream targets, including MYC and Bcl2, ultimately resulting in potent anti-proliferative and cytotoxic effects in cancer cells.[4][5][6]
Signaling Pathway
Caption: BMF-219 covalently inhibits Menin, disrupting the Menin-MLL1 fusion protein complex and subsequent oncogenic gene transcription.
Preclinical Efficacy Data
BMF-219 has demonstrated potent single-agent activity across a range of preclinical models, including various hematologic malignancies and solid tumors with specific genetic markers.
In Vitro Efficacy in Hematologic Malignancies
| Cell Line/Patient Sample | Cancer Type | Key Mutations | IC50 (µM) | Efficacy Endpoint | Citation |
| DHL/THL Cell Lines | Diffuse Large B-Cell Lymphoma | Double/Triple Hit | 0.27 | >90% Growth Inhibition | [4] |
| DEL Cell Lines | Diffuse Large B-Cell Lymphoma | Double Expressor | 0.37 | >90% Growth Inhibition | [4] |
| R-CHOP Refractory Patient Sample | Diffuse Large B-Cell Lymphoma | Triple Hit | 0.15 | Complete Growth Inhibition at 1 µM | [4] |
| R-EPOCH Refractory Patient Sample | Diffuse Large B-Cell Lymphoma | MYC-amplified | 0.20 | Complete Growth Inhibition at 1 µM | [4] |
| CLL Patient Samples | Chronic Lymphocytic Leukemia | Various (including TP53, NOTCH1 mutations) | 0.1 - 0.38 | >98% Cell Lethality at 1 µM | [5][7] |
In Vitro Efficacy in KRAS-Mutant Solid Tumors
BMF-219 has shown potent anti-cancer activity as a single agent in various KRAS-mutant solid tumor cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). It has demonstrated efficacy across multiple KRAS mutation subtypes (G12C, G12D, G12V, and G13D).
Experimental Protocols
The following are generalized protocols based on descriptions of preclinical studies of BMF-219.
Cell Viability Assay
-
Cell Culture : Human cancer cell lines (e.g., DHL, DEL, or various KRAS-mutant lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of BMF-219 or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a commercial assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: A typical in vitro experimental workflow for assessing the efficacy of BMF-219 on cancer cell lines.
Clinical Development: The COVALENT-101 Trial
BMF-219 is currently being evaluated in the COVALENT-101 (NCT05153330) clinical trial, a Phase I, open-label, multi-cohort study.[8]
-
Objective : To evaluate the safety, tolerability, and clinical activity of escalating doses of orally administered BMF-219.
-
Patient Population : Patients with relapsed/refractory acute leukemia (with MLL1 rearrangements or NPM1 mutations), diffuse large B-cell lymphoma, and multiple myeloma who have received standard therapy.[8]
-
Study Design : The trial utilizes an accelerated titration design for dose escalation, followed by a classical "3+3" design. Treatment is administered in 28-day cycles.
-
Preliminary Findings : As of July 2023, in the dose-escalation portion of the trial for acute myeloid leukemia (AML), two complete responses were observed in five patients with known menin-dependent mutations at Dose Level 4. Pharmacodynamic data from trial participants have supported the mechanism of action, showing downregulation of key leukemogenic genes, including HOXA9 and MEIS1.[1]
Conclusion
The preliminary data on BMF-219 demonstrate a potent and selective mechanism of action with promising preclinical efficacy in various hematologic and solid tumor models. The covalent inhibition of the menin-MLL interaction presents a novel therapeutic strategy for cancers dependent on this pathway. The ongoing COVALENT-101 clinical trial will provide further insights into the safety and efficacy of BMF-219 in a clinical setting. The findings to date support the continued development of BMF-219 as a potential targeted therapy for patients with high unmet medical needs.
References
- 1. Biomea Fusion Presents Achievement of Minimal Residual Disease Negativity (MRD-neg) in First Complete Responder from Ongoing Phase I Study (COVALENT-101) of BMF-219 in Patients with Relapsed or Refractory (R/R) Acute Myeloid Leukemia (AML) at the 2023 ASH | Biomea Fusion [investors.biomeafusion.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biomea Fusion Presents Additional Preclinical Data Demonstrating Anti-Tumor Activity and Mechanistic Evidence for BMF-219 in Diffuse Large B-Cell Lymphoma and Multiple Myeloma Models at International Myeloma Society Annual Meeting | Biomea Fusion [investors.biomeafusion.com]
- 5. Preclinical activity of irreversible Menin inhibitor, BMF-219, in chronic lymphocytic leukemia. - ASCO [asco.org]
- 6. Biomea Fusion Publishes Abstract on BMF-219 at ASH Annual Meeting - BioSpace [biospace.com]
- 7. glpbio.com [glpbio.com]
- 8. onclive.com [onclive.com]
In Vitro Characterization of a Novel BEM30 Kinase Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of the in vitro characterization of a novel, potent, and selective inhibitor of the BEM30 kinase, a putative therapeutic target in oncology.
Introduction
The BEM30 kinase is a newly identified serine/threonine kinase implicated in a key signal transduction pathway that promotes cell proliferation and survival in several cancer types.[1][2][3] Its aberrant activity has been correlated with tumor progression and poor patient prognosis. Therefore, inhibition of BEM30 represents a promising therapeutic strategy. This guide details the in vitro pharmacological characterization of a lead compound, BEM30-I, a small molecule inhibitor of BEM30. The following sections describe the experimental protocols, present key quantitative data, and visualize the relevant biological and experimental frameworks.
Biochemical Characterization of BEM30-I
Enzyme Inhibition Assay
The inhibitory activity of BEM30-I against the BEM30 kinase was determined using a fluorescence-based assay that measures the phosphorylation of a peptide substrate.
Experimental Protocol:
-
Reagents: Recombinant human BEM30 kinase, BEM30 peptide substrate (fluorescently labeled), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and BEM30-I.
-
Procedure:
-
A dilution series of BEM30-I was prepared in assay buffer.
-
BEM30 kinase and the peptide substrate were mixed in the assay buffer.
-
The BEM30-I dilutions were added to the enzyme-substrate mixture and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction was stopped by the addition of a stop solution (e.g., EDTA).
-
The fluorescence signal, proportional to the amount of phosphorylated substrate, was measured using a microplate reader.[4][5]
-
-
Data Analysis: The percentage of inhibition was calculated for each concentration of BEM30-I. The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.[6]
Quantitative Data Summary:
| Compound | Target | IC50 (nM) |
| BEM30-I | BEM30 | 15.2 ± 2.1 |
| Staurosporine (Control) | BEM30 | 5.8 ± 0.9 |
Binding Affinity Assay
The binding affinity of BEM30-I to the BEM30 kinase was determined using Bio-Layer Interferometry (BLI).[7]
Experimental Protocol:
-
Instrumentation: BLI system (e.g., Octet RED96).
-
Reagents: Biotinylated BEM30 kinase, streptavidin-coated biosensors, kinetics buffer (e.g., PBS with 0.1% BSA), and BEM30-I.
-
Procedure:
-
Streptavidin biosensors were hydrated in kinetics buffer.
-
Biotinylated BEM30 kinase was loaded onto the biosensors.
-
A baseline was established by dipping the biosensors into kinetics buffer.
-
The biosensors were then dipped into wells containing various concentrations of BEM30-I to measure the association rate (kon).
-
Finally, the biosensors were moved back to the kinetics buffer to measure the dissociation rate (koff).
-
-
Data Analysis: The association and dissociation curves were fitted to a 1:1 binding model to determine the kon and koff rates. The equilibrium dissociation constant (Kd) was calculated as koff/kon.[7]
Quantitative Data Summary:
| Compound | Target | kon (1/Ms) | koff (1/s) | Kd (nM) |
| BEM30-I | BEM30 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
Cellular Characterization of BEM30-I
Target Engagement in a Cellular Context
A cellular thermal shift assay (CETSA) was employed to confirm that BEM30-I engages with BEM30 within intact cells.[8]
Experimental Protocol:
-
Cell Line: A human cancer cell line endogenously expressing BEM30.
-
Procedure:
-
Cells were treated with either vehicle or BEM30-I for a specified time.
-
The cells were harvested, and the cell suspension was divided into aliquots.
-
The aliquots were heated to a range of temperatures.
-
The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
The amount of soluble BEM30 in each sample was quantified by Western blotting or ELISA.
-
-
Data Analysis: The melting curve of BEM30 was plotted for both vehicle- and BEM30-I-treated cells. A shift in the melting temperature indicates target engagement.
Quantitative Data Summary:
| Compound | Target | Cell Line | Thermal Shift (°C) |
| BEM30-I | BEM30 | Cancer Cell Line X | + 4.2 |
Inhibition of BEM30 Signaling Pathway
The effect of BEM30-I on the BEM30 signaling pathway was assessed by measuring the phosphorylation of a known downstream substrate, SUB-P.
Experimental Protocol:
-
Cell Line: A human cancer cell line with an active BEM30 signaling pathway.
-
Procedure:
-
Cells were treated with a dilution series of BEM30-I for a specified time.
-
The cells were lysed, and protein concentrations were determined.
-
The levels of phosphorylated SUB-P (p-SUB-P) and total SUB-P were measured by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).[9]
-
-
Data Analysis: The ratio of p-SUB-P to total SUB-P was calculated for each concentration of BEM30-I. The IC50 value for pathway inhibition was determined.
Quantitative Data Summary:
| Compound | Cellular Target | IC50 (nM) |
| BEM30-I | p-SUB-P Inhibition | 55.7 ± 8.3 |
Anti-proliferative Activity
The effect of BEM30-I on the proliferation of cancer cells was evaluated using a standard cell viability assay.[10][11]
Experimental Protocol:
-
Cell Line: A panel of cancer cell lines with varying levels of BEM30 expression and pathway activation.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with a dilution series of BEM30-I for 72 hours.
-
Cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo®).
-
-
Data Analysis: The percentage of cell growth inhibition was calculated for each concentration of BEM30-I. The GI50 (concentration for 50% growth inhibition) was determined.
Quantitative Data Summary:
| Cell Line | BEM30 Status | GI50 (nM) |
| Cancer Cell Line X | High Expression | 89.4 ± 12.5 |
| Cancer Cell Line Y | Low Expression | > 10,000 |
Visualizations
BEM30 Signaling Pathway
Caption: A diagram of the hypothetical BEM30 signaling pathway.
Experimental Workflow for Inhibitor Characterization
Caption: The workflow for the in vitro characterization of BEM30-I.
Principle of Competitive Binding Assay
Caption: The principle of a competitive binding assay.
Conclusion
The data presented in this technical guide demonstrate that BEM30-I is a potent and selective inhibitor of the BEM30 kinase. It exhibits strong biochemical activity, effectively engages its target in a cellular context, inhibits the downstream signaling pathway, and shows anti-proliferative effects in cancer cells with high BEM30 expression. These findings support the continued development of BEM30-I as a potential therapeutic agent for the treatment of cancers driven by aberrant BEM30 signaling. Further studies will focus on in vivo efficacy and safety profiling.
References
- 1. Signaling Pathways That Control Rho Kinase Activity Maintain the Embryonic Epicardial Progenitor State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the TGF-beta signalling pathway as a means of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-beta1 signal pathway may contribute to rhabdomyosarcoma development by inhibiting differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.yizimg.com [file.yizimg.com]
- 5. nrel.colostate.edu [nrel.colostate.edu]
- 6. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method to Determine the Mode of Binding for GCPII Inhibitors using Bio-Layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaron.com [pharmaron.com]
- 9. nuvisan.com [nuvisan.com]
- 10. bioivt.com [bioivt.com]
- 11. news-medical.net [news-medical.net]
BM30: A Technical Guide to its Specificity for N-Terminal Methyltransferases NTMT1 and NTMT2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of BM30, a potent peptidomimetic inhibitor of N-terminal methyltransferase 1 (NTMT1) and N-terminal methyltransferase 2 (NTMT2). The information presented herein is intended to support research and drug development efforts targeting these enzymes.
Quantitative Analysis of this compound Specificity
This compound has been characterized as a highly selective inhibitor of NTMT1 and NTMT2. The following tables summarize the key quantitative data regarding its inhibitory activity, binding affinity, and selectivity.
Table 1: Inhibitory Activity and Binding Affinity of this compound for NTMT1 and NTMT2
| Parameter | NTMT1 | NTMT2 | Reference |
| IC50 | 0.89 ± 0.10 µM | Comparable inhibition to NTMT1 | [1][2][3] |
| Kd | 3.0 µM | 3.7 µM | [1][4][5] |
Table 2: Selectivity of this compound Against a Panel of Methyltransferases
| Methyltransferase Family | Representative Enzyme(s) | This compound IC50 | Selectivity Fold (approx.) | Reference |
| Protein Lysine Methyltransferases (PKMTs) | G9a | > 100 µM | > 112-fold | [1] |
| Protein Arginine Methyltransferases (PRMTs) | PRMT1 | > 100 µM | > 112-fold | [1] |
| Other Methyltransferases | Panel of 39 other MTases | Marginal inhibition at 100 µM | > 100-fold | [1][4] |
Mechanism of Inhibition
Kinetic studies have elucidated the mechanism by which this compound inhibits NTMT1. This compound acts as a competitive inhibitor with respect to the peptide substrate and a noncompetitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM).[1][5] This indicates that this compound directly competes with the protein substrate for binding to the active site of the enzyme. The co-crystal structure of NTMT1 in complex with this compound and S-adenosyl-L-homocysteine (SAH) (PDB ID: 6WH8) confirms that this compound occupies the peptide substrate-binding site.[1][6]
Figure 1: this compound's dual inhibitory mechanism on NTMT1.
Experimental Protocols
The following sections detail the methodologies used to characterize the specificity of this compound for NTMT1/2.
SAHH-Coupled Fluorescence-Based Inhibition Assay
This assay was utilized to determine the IC50 values of this compound. The principle of this assay is that the formation of SAH, a product of the methyltransferase reaction, is coupled to the hydrolysis of SAH by SAH hydrolase (SAHH), which can be monitored fluorescently.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing NTMT1 enzyme, the peptide substrate (e.g., RCC1-6), and SAHH in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A DMSO control is also included.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding the cofactor SAM.
-
Fluorescence Monitoring: Monitor the reaction kinetics by measuring the change in fluorescence over time, which corresponds to the rate of SAH formation.
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. All experiments should be performed in triplicate.[1]
Figure 2: Workflow for determining IC50 using the SAHH-coupled assay.
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the binding affinity (Kd) of this compound to NTMT1 and NTMT2.
Protocol:
-
Sample Preparation: Prepare solutions of the NTMT enzyme in the calorimeter cell and this compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of injections of the this compound solution into the enzyme solution while monitoring the heat change associated with binding.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of this compound to the enzyme. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd).
Cellular N-Terminal Methylation Assay
Western blotting was used to assess the effect of this compound and its analogs on the N-terminal methylation of endogenous substrates in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HCT116) and treat them with varying concentrations of this compound or its cell-permeable analogs (e.g., DC432) for a specified period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with specific antibodies against the methylated form of the substrate (e.g., me2-RCC1, me3-RCC1) and total substrate protein as a loading control.
-
Analysis: Quantify the band intensities to determine the relative levels of substrate methylation in treated versus untreated cells.[1]
Signaling Pathways and Cellular Context
NTMT1 and NTMT2 methylate the α-N-terminal amines of proteins that typically start with an X-P-K/R motif.[1][5] This post-translational modification plays a role in various cellular processes.
NTMT1 has been implicated in the regulation of cell mitosis and DNA damage repair .[1][6] Its substrates include key proteins involved in these processes, such as the Regulator of Chromosome Condensation 1 (RCC1) and the oncoprotein SET.[1][7] Functional genomics studies have also linked NTMT1 to the NF-κB and MAPK signaling pathways and the immune response .[8] The N-terminal methylation of substrates by NTMT1 can modulate their stability and interactions. For instance, methylation has been shown to increase the half-life of PAD1 while promoting the degradation of ZC3H15.[9]
Figure 3: Overview of NTMT1's role in cellular pathways.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. 6wh8 - The structure of NTMT1 in complex with compound BM-30 - Summary - Protein Data Bank Japan [pdbj.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. The comprehensive analysis of the prognostic and functional role of N-terminal methyltransferases 1 in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - INVESTIGATING THE PROTEIN ALPHA-N-TERMINAL METHYLTRANSFERASE 1 (NTMT1)-MEDIATED PATHWAYS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of BM30, a Novel NTMT1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM30 is a potent and selective peptidomimetic inhibitor of N-terminal methyltransferase 1/2 (NTMT1/2).[1][2] NTMT1/2 are enzymes responsible for the methylation of the N-terminus of specific proteins, a post-translational modification implicated in various cellular processes. The study of NTMT1/2 inhibition is a promising area for therapeutic development. These application notes provide a detailed protocol for the in vitro characterization of this compound's inhibitory activity on NTMT1/2, enabling researchers to assess its potency and mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the this compound inhibitor.
| Parameter | Value | Description |
| Target Enzyme | N-terminal methyltransferase 1/2 (NTMT1/2) | The enzymes inhibited by this compound.[1][2] |
| IC50 | 0.89 ± 0.10 µM | The half-maximal inhibitory concentration of this compound against NTMT1/2.[1] |
| Mechanism of Action | Competitive inhibitor | This compound competes with the peptide substrate for binding to the enzyme.[1] |
| Selectivity | >100-fold | Highly selective for NTMT1/2 over a panel of 41 other methyltransferases.[1] |
| Molecular Weight | 532.64 g/mol | The molecular weight of this compound.[1][2] |
| Molecular Formula | C25H40N8O5 | The molecular formula of this compound.[1][2] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the enzymatic reaction of NTMT1/2 and the mechanism of inhibition by this compound. NTMT1/2 catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the N-terminus of a substrate protein. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding.
Caption: NTMT1/2 enzymatic reaction and competitive inhibition by this compound.
Experimental Workflow: In Vitro NTMT1/2 Inhibition Assay
This protocol outlines a typical workflow for determining the inhibitory potential of this compound on NTMT1/2 activity using a radioactivity-based filter binding assay.
References
Application Notes and Protocols for Determining the Optimal Concentration of BM30 for Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The designation "BM30" can be ambiguous in scientific literature and commercial products, potentially referring to different chemical entities with distinct mechanisms of action. This document provides a comprehensive overview of compounds that may be identified as "this compound" or a similar designation, including their mechanisms of action and protocols for determining the optimal concentration for cell treatment. It is crucial for researchers to verify the specific identity of their compound of interest before proceeding with experimentation.
This document addresses the following potential identities for "this compound":
-
This compound as a Peptidomimetic Inhibitor of NTMT1/2: A potent and selective inhibitor of N-terminal methyltransferase1/2.
-
M30 as an Iron Chelator: A novel antioxidant and multitarget iron chelator.
-
Anti-CD30 Antibody-Drug Conjugates: Targeted therapies like Brentuximab vedotin for CD30-positive cancers.
-
Anticancer Agent 30 (Compound 6f-Z): A selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
II. Quantitative Data Summary
The following table summarizes the available quantitative data for the potential "this compound" compounds. Researchers should note that for most of these compounds, the optimal concentration is cell-line dependent and must be determined empirically.
| Compound Name/Identifier | Target/Mechanism of Action | Reported Concentration/Value | Cell Line/Context |
| This compound | N-terminal methyltransferase1/2 (NTMT1/2) inhibitor | IC50: 0.89 ± 0.10 μM | In vitro enzyme assay |
| M30 | Iron chelator, antioxidant | Not specified in search results. Concentration would be experiment-dependent. | Hepatocytes (in an ethanol-induced injury model) |
| Anti-CD30 (e.g., Brentuximab vedotin) | CD30-positive cells | Not specified in search results. Dosing is determined clinically. For in vitro studies, concentration would be determined by titration. | CD30-expressing lymphoma cells |
| Anticancer Agent 30 (6f-Z) | Cyclin-Dependent Kinase 2 (CDK2) inhibitor | IC50 must be determined experimentally for each cell line. | Cancer cell lines |
III. Compound Profiles and Mechanisms of Action
This compound: A Peptidomimetic Inhibitor of NTMT1/2
This compound is identified as a potent and selective peptidomimetic inhibitor of N-terminal methyltransferase1/2 (NTMT1/2)[1].
Mechanism of Action: this compound acts as a competitive inhibitor to the peptide substrate of NTMT1/2 and is noncompetitive with the cofactor S-adenosylmethionine. It exhibits high selectivity for NTMT1/2 over other methyltransferases[1]. N-terminal methylation is a post-translational modification involved in various cellular processes, and its inhibition can impact protein function and stability.
Signaling Pathway: The direct signaling pathway affected by this compound is the N-terminal methylation of proteins. This can have downstream effects on various cellular processes depending on the specific substrates of NTMT1/2 in a given cell type.
References
Application of BM30 in Cancer Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "BM30" in cancer research is not uniquely assigned to a single agent. However, literature and research studies frequently refer to two significant anti-cancer agents associated with the number "30": Brentuximab Vedotin (BV) , an antibody-drug conjugate targeting the CD30 receptor, and a novel investigational molecule designated Anticancer Agent 30 , a selective CDK2 inhibitor. This document provides detailed application notes and protocols for both agents, reflecting their distinct mechanisms and applications in oncology research.
Section 1: Brentuximab Vedotin (BV) - A CD30-Targeting Antibody-Drug Conjugate
Application Note: Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets CD30, a protein expressed on the surface of certain cancer cells, particularly in Hodgkin lymphoma and anaplastic large cell lymphoma.[1][2] Its application has significantly advanced the treatment of these CD30-positive malignancies.[2][3] BV comprises three components: a chimeric monoclonal antibody against CD30, a protease-cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2] This structure allows for the targeted delivery of a potent cytotoxic agent to tumor cells while minimizing systemic toxicity.[2]
Mechanism of Action
The mechanism of action for Brentuximab Vedotin is a multi-step process:
-
Binding: The monoclonal antibody component of BV specifically binds to the CD30 receptor on the surface of malignant cells.[1][2]
-
Internalization: Upon binding, the BV-CD30 complex is internalized into the cell through receptor-mediated endocytosis and trafficked to the lysosomes.[2][4]
-
Cleavage and Release: Within the acidic environment of the lysosome, the linker is cleaved by proteases, releasing MMAE into the cytoplasm.[2][4]
-
Cytotoxicity: The released MMAE disrupts the microtubule network within the cell by inhibiting tubulin polymerization.[1][2] This leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) in the cancer cell.[2][4]
Signaling Pathways
BV's primary impact is on the microtubule dynamics leading to apoptosis. The CD30 receptor itself, upon engagement, can activate signaling pathways such as NF-κB and MAPK, which are involved in cell survival and proliferation.[4] By targeting and eliminating CD30-expressing cells, BV effectively shuts down these pro-survival signals in the tumor.
Caption: Mechanism of Brentuximab Vedotin.
Quantitative Data from Clinical Studies
The efficacy of Brentuximab Vedotin has been demonstrated in various clinical trials. Below is a summary of key quantitative data.
| Clinical Trial/Study | Cancer Type | Key Findings | Reference |
| Phase 2 Open-Label Study | CD30-Expressing Solid Tumors | Objective Response Rate: 11% | [5] |
| Phase 2 Open-Label Study | CD30-Expressing Solid Tumors | Median Duration of Response: 2.92 months | [5] |
| Phase 2 Open-Label Study | CD30-Expressing Solid Tumors | Disease Control Rate: 55% | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Brentuximab Vedotin
-
Objective: To determine the cytotoxic effect of BV on CD30-positive cancer cell lines.
-
Materials: CD30-positive cell line (e.g., L-428, Karpas 299), complete culture medium, Brentuximab Vedotin, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BV in culture medium.
-
Treat cells with varying concentrations of BV and a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values.
-
Protocol 2: Flow Cytometry for Apoptosis Analysis
-
Objective: To quantify apoptosis in CD30-positive cells treated with BV.
-
Materials: CD30-positive cell line, BV, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Treat cells with BV at a predetermined concentration (e.g., IC50) for 24, 48, and 72 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Section 2: Anticancer Agent 30 - A Selective CDK2 Inhibitor
Application Note: "Anticancer Agent 30," also known as compound 6f-Z, is a novel 3-arylidene-2-oxindole derivative that functions as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[6] CDK2 is a critical regulator of the cell cycle, particularly at the G1/S phase transition.[6] By selectively inhibiting CDK2, Anticancer Agent 30 induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[6]
Mechanism of Action
The primary mechanism of Anticancer Agent 30 is the disruption of the cell cycle through the following steps:
-
CDK2 Inhibition: The compound selectively binds to and inhibits the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes.[6]
-
Rb Hypophosphorylation: Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[6]
-
E2F Sequestration: Hypophosphorylated Rb remains bound to the E2F transcription factor.[6]
-
G1/S Arrest: The sequestration of E2F prevents the transcription of genes necessary for S-phase entry, leading to cell cycle arrest at the G1/S checkpoint.[6]
-
Apoptosis Induction: Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to cancer cell death.[6]
Signaling Pathways
Anticancer Agent 30 primarily targets the cell cycle regulation pathway. The downstream effects of CDK2 inhibition lead to the activation of apoptotic pathways.
References
- 1. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]
- 2. What is the mechanism of action of Brentuximab Vedotin? [synapse.patsnap.com]
- 3. Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2, open-label study of brentuximab vedotin in patients with CD30-expressing solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Anti-Cancer Agent Treatment in Specific Cell Lines
Note on "BM30": The term "this compound" does not correspond to a clearly defined anti-cancer agent in publicly available scientific literature. This document provides information on two potential interpretations of this query: Dianthin-30 , a plant-derived toxin with cytotoxic effects, and Brentuximab Vedotin , a well-characterized antibody-drug conjugate that targets the CD30 molecule, which could be misreferenced as "this compound".
Part 1: Dianthin-30 Treatment Protocols
Dianthin-30 is a type 1 ribosome-inactivating protein (RIP) derived from the carnation plant (Dianthus caryophyllus)[1][2]. As a RIP, its primary mechanism of action is the enzymatic inactivation of the 60S ribosomal subunit, which halts protein synthesis and leads to cell death[1].
Application in MCF-7 Breast Cancer Cell Line
Dianthin-30 has been shown to have cytotoxic effects on the MCF-7 human breast adenocarcinoma cell line. Studies have indicated that Dianthin-30 can induce both apoptosis and necrosis in these cells[3].
Quantitative Data: Cytotoxicity of Dianthin-30 on MCF-7 Cells
The following table summarizes the metabolic activity of MCF-7 cells after treatment with a dialyzed crude extract containing Dianthin toxins, as determined by a neutral red uptake assay[3].
| Concentration (µg/mL) | Metabolic Activity (%) |
| 1.25 | 70.77 |
| 2.5 | 48.7 |
| 5.0 | 42.7 |
| 10.0 | 30.9 |
Part 2: Brentuximab Vedotin (Anti-CD30) Treatment Protocols
Brentuximab Vedotin (BV) is an antibody-drug conjugate (ADC) that targets CD30, a protein expressed on the surface of various lymphoma cells[4]. BV consists of a monoclonal antibody against CD30 linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE)[5].
Mechanism of Action
The treatment with BV involves the binding of the antibody to CD30 on the cancer cell surface, leading to the internalization of the ADC. Inside the cell, MMAE is released and disrupts the microtubule network, causing cell cycle arrest at the G2/M phase and subsequent apoptosis[4][6][7].
Quantitative Data: IC50 Values of Brentuximab Vedotin
The half-maximal inhibitory concentration (IC50) of Brentuximab Vedotin has been determined in several CD30-positive cell lines.
| Cell Line | Cancer Type | IC50 (ng/mL) |
| GCT27 | Embryonal Carcinoma | ~250 (significant cytotoxicity observed) |
| L540 | Hodgkin Lymphoma | <250 (significant cytotoxicity observed) |
| NCCIT | Embryonal Carcinoma | 1400.8[8] |
| JAR | Choriocarcinoma (CD30-negative) | 1013.0[8] |
Signaling Pathway of Brentuximab Vedotin
The binding of Brentuximab Vedotin to CD30 and the subsequent release of MMAE triggers a cascade of intracellular events leading to apoptosis. The primary mechanism is the disruption of microtubule dynamics, which activates cell cycle checkpoints and the intrinsic apoptotic pathway.
Caption: Brentuximab Vedotin signaling pathway leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on a cell line by measuring the metabolic activity of the cells.
Materials:
-
CD30-positive cell line (e.g., L540 Hodgkin lymphoma cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Brentuximab Vedotin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of Brentuximab Vedotin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted Brentuximab Vedotin to each well. Include a vehicle control (medium without the drug).
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry using Annexin V to detect phosphatidylserine externalization and Propidium Iodide (PI) to identify necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with Brentuximab Vedotin at the desired concentration and for the appropriate time.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS[9].
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour[9].
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Western Blotting
This protocol is for detecting changes in the expression of specific proteins (e.g., apoptosis-related proteins like cleaved PARP or Caspase-3) following treatment with Brentuximab Vedotin.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature[10].
-
Incubate the membrane with the primary antibody overnight at 4°C[11].
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[11].
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Workflow for Western Blotting analysis.
References
- 1. Dianthin 30 and 32 from Dianthus caryophyllus: two inhibitors of plant protein synthesis and their tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dianthin and Its Potential in Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Brentuximab Vedotin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Measuring NTMT1/2 Inhibition by BM30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-terminal methyltransferases 1 and 2 (NTMT1 and NTMT2/METTL11A/B) are enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the α-N-terminal amine of proteins.[1][2][3][4] These enzymes recognize a canonical X-P-K/R motif at the N-terminus of their substrates, where X can be various amino acids.[1][4][5] NTMT1 has been implicated in critical cellular processes such as mitosis, DNA damage repair, and chromatin interactions, making it a potential therapeutic target in oncology and other diseases.[1][3][5][6]
BM30 is the first potent and selective peptidomimetic inhibitor of NTMT1/2.[1][7] It acts as a competitive inhibitor with respect to the peptide substrate and a noncompetitive inhibitor with respect to the cofactor SAM.[1][2][7] this compound exhibits high selectivity for NTMT1/2 over a broad panel of other methyltransferases.[1][5][7] This document provides detailed protocols for measuring the inhibitory activity of this compound against NTMT1/2 using biochemical and cellular assays.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound and its cell-permeable analog, DC432, have been characterized using various techniques. A summary of the key quantitative data is presented below for easy comparison.
| Compound | Target(s) | Assay Type | IC50 | Kd | Notes |
| This compound | NTMT1 | SAHH-coupled fluorescence assay | 0.89 ± 0.10 µM[1][7][8] | 2.9 µM[5] | Competitive with peptide substrate, noncompetitive with SAM.[1][2][7] |
| NTMT2 | Isothermal Titration Calorimetry | 3.7 µM[5] | |||
| Panel of 41 methyltransferases | Various biochemical assays | > 100 µM[1][5] | Demonstrates over 100-fold selectivity for NTMT1/2.[1][5][7] | ||
| DC432 | NTMT1 | SAHH-coupled fluorescence assay | 54 ± 4 nM[1] | A cell-permeable analog of this compound.[1][5] | |
| NTMT1 (cellular) | Western Blot (me3-SPK level in HCT116 cells) | ~325 µM[3] | Decreases N-terminal methylation of SET protein in cells.[5] |
Signaling Pathway and Inhibition Mechanism
NTMT1 plays a crucial role in cellular regulation by methylating key proteins involved in mitosis and DNA damage repair. One of its well-characterized substrates is the Regulator of Chromosome Condensation 1 (RCC1). The N-terminal methylation of RCC1 is vital for its interaction with chromatin, ensuring proper mitotic division.[6] Inhibition of NTMT1 by this compound blocks this methylation event, potentially leading to mitotic defects. The mechanism of inhibition by this compound provides a valuable tool to probe the functional consequences of NTMT1/2 activity in cellular contexts.
NTMT1 signaling pathway and mechanism of this compound inhibition.
Experimental Protocols
Biochemical Assay: SAHH-Coupled Fluorescence-Based Assay for NTMT1/2 Inhibition
This assay determines the in vitro inhibitory activity of compounds by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. SAH is hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which is then detected by the fluorescent probe ThioGlo1.
Materials:
-
Recombinant human NTMT1 or NTMT2
-
This compound inhibitor
-
S-adenosyl-L-methionine (SAM)
-
Peptide substrate (e.g., RCC1–6: SPKRIA)
-
SAH hydrolase (SAHH)
-
ThioGlo1
-
Assay Buffer: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100
-
384-well black microplate
-
Fluorescence microplate reader (Excitation: ~370 nm, Emission: ~500 nm)
Procedure:
-
Prepare a serial dilution of this compound in the desired concentration range (e.g., 0 to 100 µM) using a three-fold dilution series.[1]
-
In a 384-well plate, add the components in the following order to a final volume of, for example, 100 µL:
-
Initiate the reaction by adding the peptide substrate (e.g., RCC1–6 to a final concentration of 50 µM).[3]
-
Immediately begin monitoring the fluorescence intensity at 37 °C for 15 minutes.[9]
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for the SAHH-coupled fluorescence assay.
Cellular Assay: Western Blot Analysis of Substrate Methylation
This protocol is designed to assess the effect of cell-permeable NTMT1/2 inhibitors, such as DC432, on the N-terminal methylation of endogenous substrates in a cellular context.
Materials:
-
HCT116 or other suitable cell line
-
Cell-permeable inhibitor (e.g., DC432)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody specific to the methylated substrate (e.g., anti-me3-SPK motif antibody)
-
Primary antibody for a loading control (e.g., anti-Lamin B1, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the cell-permeable inhibitor (e.g., DC432) for a specified duration (e.g., 72 hours).[1] Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the methylated substrate signal to the loading control. Plot the normalized values against the inhibitor concentration to assess the cellular inhibitory effect.
These detailed protocols and the accompanying information will aid researchers in accurately measuring and understanding the inhibition of NTMT1/2 by this compound and its analogs, thereby facilitating further investigation into the biological roles of N-terminal methylation.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Item - PRODUCT SPECIFICITY AND INHIBITION OF PROTEIN N-TERMINAL METHYLTRANSFERASE 1/2 - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: BM30 as a Selective Inhibitor of N-Terminal Methyltransferases NTMT1/2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BM30, a potent and selective peptidomimetic inhibitor of N-terminal methyltransferase 1 and 2 (NTMT1/2). Included are key quantitative data, a detailed experimental protocol for assessing its cellular activity, and diagrams illustrating its mechanism and experimental workflows.
Introduction to this compound
This compound is a first-in-class potent peptidomimetic inhibitor of the human N-terminal methyltransferases NTMT1 and NTMT2.[1][2] These enzymes catalyze the methylation of the α-N-terminal amines of proteins that typically start with an X-Pro-Lys/Arg (XPK/R) motif.[1][2] Genetic studies have implicated NTMT1 in crucial cellular processes such as mitosis and DNA damage repair.[1][3] this compound was rationally designed to target the unique peptide-substrate binding site of NTMT1/2, leading to high selectivity.[1][2] It acts as a competitive inhibitor with respect to the peptide substrate and a noncompetitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM).[1][3] Due to its valuable properties, this compound and its derivatives serve as powerful chemical probes to investigate the biological functions of N-terminal methylation.
Data Presentation
The following table summarizes the key quantitative data for this compound and its cell-permeable analog, DC432. This data is crucial for experimental design and interpretation.
| Compound | Target(s) | IC50 (µM) | Mechanism of Inhibition | Selectivity | Cell Permeability |
| This compound | NTMT1/2 | 0.89 ± 0.10[1] | Competitive with peptide substrate, noncompetitive with SAM[1] | >100-fold over a panel of 41 other methyltransferases[1] | Minimal[4] |
| DC432 | NTMT1/2 | 0.054 ± 0.004[1][3] | Not explicitly stated, but derived from this compound | Not explicitly stated, but derived from this compound | Yes[1] |
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NTMT1/2 catalytic cycle by this compound.
Experimental Workflow for Assessing NTMT1/2 Inhibition in Cells
Caption: Workflow for evaluating a cell-permeable NTMT1/2 inhibitor.
Experimental Protocol
Title: Assessing the Cellular Efficacy of a Cell-Permeable NTMT1/2 Inhibitor (DC432) by Western Blot Analysis of Substrate Methylation.
Objective: To determine the in-cell activity of a cell-permeable NTMT1/2 inhibitor, such as DC432, by quantifying the reduction in the N-terminal methylation of a known substrate (e.g., Regulator of Chromosome Condensation 1, RCC1) in a human cell line (e.g., HCT116).
Materials:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Reagents:
-
Cell-permeable NTMT1/2 inhibitor (e.g., DC432).
-
Dimethyl sulfoxide (DMSO, vehicle control).
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis and extraction buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
-
Antibodies:
-
Primary antibody against the tri-methylated N-terminus of RCC1 (anti-me3-RCC1).
-
Primary antibody against total RCC1.
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Appropriate HRP-conjugated secondary antibodies.
-
-
Equipment:
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
SDS-PAGE and Western blotting apparatus.
-
Chemiluminescence detection system.
-
Protocol:
-
Cell Culture and Seeding:
-
Culture HCT116 cells in a 37°C incubator with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the NTMT1/2 inhibitor (e.g., DC432) in DMSO.
-
Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 1 mM may be necessary for initial characterization).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
-
Protein Extraction:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate (e.g., anti-me3-RCC1) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
-
Analysis and Re-probing:
-
Quantify the band intensities for the methylated substrate.
-
To normalize for protein loading and total substrate levels, strip the membrane and re-probe with antibodies for total RCC1 and a loading control (e.g., β-actin).
-
Calculate the ratio of methylated RCC1 to total RCC1 and/or the loading control to determine the dose-dependent effect of the inhibitor.
-
Potential Applications and Future Directions
The primary application of this compound and its cell-permeable analogs is as a chemical probe to elucidate the functional roles of NTMT1/2 and N-terminal methylation.
-
Elucidating Signaling Pathways: By inhibiting NTMT1/2, researchers can study the downstream consequences on signaling pathways regulated by the methylation of key proteins. Given the role of NTMT1 in mitosis and DNA repair, this compound can be used to investigate the involvement of N-terminal methylation in cell cycle progression and the DNA damage response.
-
Target Validation in Drug Discovery: As NTMT1/2 are implicated in cancer, inhibitors like this compound are valuable tools for validating these enzymes as therapeutic targets.
-
Conjunction with Other Techniques:
-
Proteomics: A powerful future application would be to perform quantitative proteomics on cells treated with a cell-permeable inhibitor like DC432. This would allow for an unbiased identification of the full range of proteins whose methylation status is affected and reveal broader downstream consequences on the proteome.
-
CRISPR-Cas9 Screening: Combining inhibitor treatment with CRISPR-based genetic screens could identify genes that are synthetically lethal with NTMT1/2 inhibition, potentially revealing novel therapeutic strategies for cancers dependent on this pathway.
-
RNA Interference (RNAi): RNAi could be used to silence the expression of putative NTMT1/2 substrates identified through proteomic studies. Observing whether this phenocopies the effects of this compound/DC432 treatment would help to validate these substrates and their functional importance.
-
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Safety Profile and Handling of BM30 Compound: A Comprehensive Guide
The identity of the "BM30 compound" referenced in this request is ambiguous in publicly available scientific and safety literature. Search results yield multiple, unrelated substances designated with similar names, including a precipitated silica product and various other chemical compounds without a consistent "this compound" identifier. Without a specific Chemical Abstracts Service (CAS) number, full chemical name, or a definitive reference, a detailed and accurate safety and handling protocol cannot be provided.
For the safe handling of any chemical compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS is a comprehensive document that provides critical information regarding the chemical's properties, hazards, and safe handling procedures.
This guide provides a general framework for the safe handling of potentially hazardous chemical compounds in a research setting, based on established guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). This information is for illustrative purposes only and should not be substituted for the specific guidance found in the SDS for the compound .
General Safety and Handling Procedures
The handling of any chemical compound in a laboratory setting necessitates a multi-faceted approach to safety, encompassing personal protective equipment (PPE), engineering controls, and robust emergency procedures.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The specific PPE required will depend on the hazards identified in the compound's SDS.
| PPE Category | Specifications and Use Cases |
| Eye Protection | Chemical splash goggles or a face shield should be worn at all times when handling chemical compounds. |
| Hand Protection | Chemical-resistant gloves appropriate for the specific compound should be worn. Double gloving may be necessary for highly toxic or permeable substances. |
| Body Protection | A laboratory coat or gown that is resistant to the chemicals being handled is required. In cases of potential splashing, a chemically resistant apron may be necessary. |
| Respiratory Protection | If the compound is volatile, produces dust, or is handled in a way that generates aerosols, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards. |
Engineering Controls
Engineering controls are designed to remove the hazard at the source or isolate the worker from the hazard.
| Control Type | Description and Application |
| Chemical Fume Hood | All work with volatile or dusty compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Glove Box | For highly toxic or air-sensitive compounds, a glove box provides a contained and controlled environment. |
| Ventilation | Adequate general laboratory ventilation is necessary to ensure that any fugitive emissions are diluted and removed. |
Emergency Procedures
Clear and well-rehearsed emergency procedures are critical for mitigating the impact of accidental exposures or spills.
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In case of ingestion: Do not induce vomiting unless directed to do so by medical personnel. Rinse the mouth with water and seek immediate medical attention.
-
Spill Response: In the event of a spill, evacuate the immediate area and follow the established spill cleanup procedures for the specific compound. This typically involves using an appropriate absorbent material and decontaminating the area.
Experimental Workflow for Handling a Chemical Compound
The following diagram illustrates a generalized workflow for safely handling a chemical compound during an in vitro experiment.
Hypothetical Signaling Pathway Diagram
Without a known biological target or mechanism of action for a specific "this compound compound," any signaling pathway diagram would be purely speculative. For a compound to be properly contextualized within a biological system, its molecular targets and downstream effects must be identified through rigorous experimental validation.
Should a specific "this compound compound" be identified as, for example, an inhibitor of a particular kinase, a diagram could be constructed to illustrate its effects on the relevant signaling cascade. The diagram below serves as a generic template.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to protein instability in solution. The following resources are designed to help you diagnose and resolve issues such as protein aggregation, precipitation, and loss of activity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of protein instability?
Protein instability can manifest in several ways. The most common indicators include:
-
Visible precipitation or cloudiness: This is a clear sign that the protein is coming out of solution.[1]
-
Increased light scattering: An increase in absorbance at higher wavelengths (e.g., 350 nm) in a UV-Vis spectrophotometer can indicate the formation of soluble aggregates.[1]
-
Loss of biological activity: The protein may no longer be functional in your assays.
-
Appearance of high molecular weight species: In size-exclusion chromatography (SEC), the presence of peaks eluting earlier than the monomeric protein suggests aggregation.
-
Inconsistent experimental results: Unexplained variability in your data can sometimes be traced back to protein instability.
Q2: What are the primary causes of protein aggregation?
Protein aggregation can be triggered by a variety of factors that disrupt the native, stable conformation of the protein. Key causes include:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and the chemical nature of the buffer components can significantly impact protein stability.[2][3] Proteins are often least soluble at their isoelectric point (pI).[2]
-
High Protein Concentration: Increased concentrations can promote self-association and aggregation.[2][4]
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can lead to denaturation and aggregation.[2][4][5]
-
Increased Hydrophobicity: The addition of hydrophobic tags or labels can increase the propensity for aggregation.[1]
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can alter protein structure and lead to aggregation.[5][6]
-
Mechanical Stress: Agitation, such as vigorous vortexing or pumping, can introduce air-liquid interfaces that cause denaturation and aggregation.[7][8][9]
Troubleshooting Guides
Issue 1: My protein is precipitating out of solution.
Precipitation is a common and frustrating problem. This guide provides a systematic approach to identifying the cause and finding a solution.
Caption: A step-by-step workflow for troubleshooting protein precipitation.
-
Evaluate Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules.[6]
-
Ionic Strength: Both too low and too high salt concentrations can be problematic. Low ionic strength may not sufficiently shield charged patches, while high concentrations can lead to "salting out".[2] Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).[6]
-
Buffer Type: The chemical properties of the buffering agent itself can influence stability. Consider screening different buffer systems (e.g., Tris, HEPES, Phosphate).
-
-
Assess Protein Concentration:
-
Screen for Stabilizing Additives:
-
Various small molecules can help to stabilize proteins in solution. Consider adding:
-
Sugars (e.g., sucrose, trehalose): These can stabilize proteins by promoting preferential hydration.[][11]
-
Polyols (e.g., glycerol, sorbitol): These act as cryoprotectants and can increase solution viscosity, reducing protein-protein collisions.[4][]
-
Amino Acids (e.g., arginine, glutamate): Arginine is particularly effective at suppressing aggregation.[1][]
-
Reducing Agents (e.g., DTT, TCEP): For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds.[4]
-
-
-
Review Handling and Storage Temperature:
-
Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes.[4][5]
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[5][6] For short-term storage, 4°C is often suitable, but some proteins are more stable at -20°C with a cryoprotectant like glycerol.[4][12]
-
Experimental Protocols
This experiment aims to identify the optimal pH and salt concentration for your protein's stability.
Methodology:
-
Prepare Buffers: Create a matrix of buffers with varying pH and salt concentrations. For example, you could test Tris and HEPES buffers at pH values from 6.5 to 8.5 in 0.5 unit increments, each with NaCl concentrations of 50 mM, 150 mM, and 300 mM.
-
Buffer Exchange: Exchange your protein into each buffer condition using dialysis or a desalting column.
-
Incubation: Incubate the samples under conditions that typically lead to instability (e.g., at a challenging temperature for a set period or simply at 4°C for 24-48 hours).
-
Analysis: Assess for precipitation and aggregation using the following methods:
-
Visual Inspection: Look for any visible cloudiness or precipitate.[1]
-
UV-Vis Spectroscopy: Measure the absorbance at 350 nm to detect light scattering from aggregates.[1]
-
Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution.
-
Size-Exclusion Chromatography (SEC): Quantify the amount of monomer versus aggregate.
-
This protocol helps to identify additives that enhance the solubility and stability of your protein.
Methodology:
-
Prepare Additive Stocks: Create concentrated stock solutions of various stabilizing additives.
-
Sample Preparation: In a 96-well plate format, add your protein (in its current, suboptimal buffer) to each well. Then, add a small volume of each additive stock to the wells to achieve a desired final concentration. Include a control well with no additive.
-
Incubation: Incubate the plate under stress conditions (e.g., elevated temperature).
-
Analysis: Use methods like Differential Scanning Fluorimetry (DSF) or turbidity measurements to assess the stability of the protein in each condition. A higher melting temperature (Tm) in DSF indicates greater stability.[6]
Data Presentation
| Buffer System | pH | NaCl (mM) | Visual Appearance | A350 (Absorbance) |
| Tris | 7.0 | 150 | Clear | 0.02 |
| Tris | 7.5 | 150 | Clear | 0.01 |
| Tris | 8.0 | 150 | Slightly cloudy | 0.08 |
| HEPES | 7.0 | 150 | Clear | 0.03 |
| HEPES | 7.5 | 150 | Clear | 0.02 |
| HEPES | 8.0 | 150 | Clear | 0.04 |
| Tris pH 7.5 | 50 | Clear | 0.05 | |
| Tris pH 7.5 | 150 | Clear | 0.01 | |
| Tris pH 7.5 | 300 | Cloudy | 0.15 |
| Additive (Final Conc.) | Melting Temp (Tm) in °C |
| No Additive (Control) | 45.2 |
| 5% Glycerol | 47.8 |
| 10% Glycerol | 49.1 |
| 50 mM L-Arginine | 51.5 |
| 100 mM L-Arginine | 52.3 |
| 250 mM Sucrose | 48.2 |
| 1 mM DTT | 46.5 |
Signaling Pathways and Workflows
Protein Aggregation Pathway
This diagram illustrates the potential pathways leading to protein aggregation.
Caption: Pathways from native protein to aggregation under stress.
By systematically working through these troubleshooting guides and employing the provided experimental protocols, you can effectively diagnose and resolve issues of protein instability, leading to more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. westbioscience.com [westbioscience.com]
Technical Support Center: Enhancing BM30 Efficacy in Your Experiments
Welcome to the technical support center for BM30, a potent and selective peptidomimetic inhibitor of N-terminal methyltransferase 1 and 2 (NTMT1/2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to improve the efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent peptidomimetic inhibitor of N-terminal methyltransferase 1 and 2 (NTMT1/2).[1][2][3][4] Its mechanism of action is competitive with the peptide substrate and non-competitive with the cofactor S-adenosylmethionine (SAM).[1][3][4] This means this compound binds to the peptide-binding site of NTMT1/2, preventing the methylation of their target proteins.
Q2: What is the in vitro potency of this compound?
A2: this compound has a half-maximal inhibitory concentration (IC50) of 0.89 ± 0.10 μM for NTMT1/2 in biochemical assays.[1][2][3]
Q3: Is this compound cell-permeable?
A3: this compound itself has limited cell permeability, which can be a challenge for cell-based assays.[2] A cell-permeable analog, DC432, has been developed and shows greater efficacy in cellular contexts.[1][3]
Q4: How selective is this compound?
A4: this compound is highly selective for NTMT1/2. It has been shown to have over 100-fold selectivity for NTMT1/2 when tested against a panel of 41 other methyltransferases.[1][2][3][4]
Q5: What are the known cellular processes regulated by NTMT1/2 that can be studied using this compound?
A5: NTMT1/2 are implicated in several critical cellular processes. Inhibition of these enzymes with this compound can be used to study their role in:
-
Potential modulation of signaling pathways such as NF-κB and MAPK activation[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect in cell-based assays. | Limited cell permeability of this compound. | Consider using the cell-permeable analog, DC432.[1][3] If using this compound, you may need to use higher concentrations or optimize incubation times, though this may increase the risk of off-target effects. |
| Instability of the peptidomimetic inhibitor. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. Consider incorporating chemical modifications to improve stability, such as cyclization or using unnatural amino acids, if synthesizing custom analogs.[8][9] | |
| Incorrect assay conditions. | Verify that the pH, temperature, and buffer composition of your assay are optimal for NTMT1/2 activity and this compound stability. | |
| High background signal in biochemical assays. | Non-specific binding. | Include appropriate controls, such as a catalytically inactive mutant of NTMT1/2 or a scrambled peptide control. Optimize the concentration of blocking agents in your assay buffer. |
| Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize solutions where appropriate. | |
| Variability between experimental replicates. | Inconsistent inhibitor concentration. | Ensure accurate and consistent dilution of the this compound stock solution. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell health and density. | Maintain consistent cell culture conditions, including passage number, confluency, and serum concentration. Poor cell health can affect enzyme activity and inhibitor uptake. | |
| Difficulty interpreting downstream effects. | Complex signaling pathways. | The inhibition of NTMT1/2 can have widespread effects. Use multiple downstream markers to assess the impact of this compound. Consider using systems biology approaches to understand the broader consequences of NTMT1/2 inhibition. |
| Off-target effects at high concentrations. | While this compound is highly selective, using excessively high concentrations can increase the risk of off-target effects. Perform dose-response experiments to determine the optimal concentration with maximal target inhibition and minimal off-target activity. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and its Analog DC432
| Compound | Target | IC50 | Inhibition Mechanism | Selectivity |
| This compound | NTMT1/2 | 0.89 ± 0.10 μM[1][2][3] | Competitive with peptide substrate, non-competitive with SAM[1][3][4] | >100-fold against a panel of 41 methyltransferases[1][2][3][4] |
| DC432 | NTMT1/2 | 54 ± 4 nM[1][3] | Not explicitly stated, but designed as a cell-permeable analog of this compound. | Not explicitly stated, but expected to be similar to this compound. |
Experimental Protocols
Protocol 1: In Vitro NTMT1/2 Inhibition Assay using a Fluorescence-Based Method
This protocol is adapted from methodologies used in the characterization of this compound.[1]
Materials:
-
Recombinant human NTMT1 or NTMT2
-
This compound inhibitor
-
S-adenosyl-L-methionine (SAM)
-
Peptide substrate (e.g., a peptide with the canonical X-P-K/R motif)
-
S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH)
-
ThioGlo1 (or similar thiol-detecting fluorescent probe)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.01% Triton X-100
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions to create a range of inhibitor concentrations.
-
In each well of the microplate, add the following components in this order:
-
Assay Buffer
-
SAHH (final concentration ~5 μM)
-
ThioGlo1 (final concentration ~15 μM)
-
NTMT1 or NTMT2 (final concentration ~0.2 μM)
-
Diluted this compound or vehicle control
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the peptide substrate and SAM (final concentrations at their respective Km values, if known, or at a fixed concentration, e.g., 100 μM SAM and 50 μM peptide).
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for ThioGlo1.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Assay for NTMT1/2 Inhibition in HCT116 Cells
This protocol is based on the use of the cell-permeable analog DC432 to assess the inhibition of N-terminal methylation of cellular substrates.[1][3]
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% antibiotic-antimycotic
-
DC432 (cell-permeable analog of this compound)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against methylated substrates (e.g., me3-RCC1) and total protein levels (e.g., total RCC1, SET)
-
Secondary antibodies for Western blotting
-
Luminol-based chemiluminescence substrate
Procedure:
-
Seed HCT116 cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of DC432 or DMSO as a vehicle control. Incubate for a predetermined period (e.g., 24-48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the methylated substrate and the total protein as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of N-terminal methylation at different DC432 concentrations.
Visualizations
Caption: Inhibition of NTMT1/2 by this compound affects key cellular processes.
Caption: Workflow for in vitro and cellular experiments with this compound/DC432.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comprehensive analysis of the prognostic and functional role of N-terminal methyltransferases 1 in pan-cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of BM30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, characterize, and mitigate potential off-target effects of BM30, a potent N-terminal methyltransferase 1/2 (NTMT1/2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its intended targets, NTMT1 and NTMT2.[1] These unintended interactions can lead to misleading experimental results, confounding the interpretation of the biological role of N-terminal methylation.[1] In a therapeutic context, off-target effects can cause cellular toxicity or other adverse effects.[2] While this compound has been shown to be highly selective against a panel of other methyltransferases, it is crucial to validate that the observed biological phenotype is a direct result of NTMT1/2 inhibition in your specific experimental system.[3]
Q2: My experimental results are inconsistent with known functions of NTMT1/2. Could this be due to off-target effects of this compound?
A2: Yes, an unexpected or inconsistent phenotype is a primary indicator of potential off-target activity.[4] While this compound is a potent inhibitor of NTMT1/2, effects that do not align with the known downstream consequences of inhibiting these enzymes should be investigated.[3] It is important to perform rigorous control experiments to distinguish on-target from off-target effects.
Q3: What are the initial steps to determine if this compound is causing off-target effects in my experiments?
A3: A multi-step approach is recommended to investigate potential off-target effects:
-
Perform a Dose-Response Analysis: Carefully titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. Off-target effects often manifest at higher concentrations.[1][5]
-
Use a Structurally Distinct Inhibitor: If available, use another NTMT1/2 inhibitor with a different chemical scaffold. If this control compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.[1][5]
-
Conduct Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out NTMT1 and/or NTMT2. This allows you to confirm that the observed phenotype is a direct result of modulating the intended targets.[1]
-
Confirm Target Engagement: Utilize a method like a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to NTMT1/2 in your cellular model at the concentrations being used.[5]
Q4: How can I identify the specific off-targets of this compound?
A4: To identify specific unintended targets, a broad screening approach is necessary. The most direct method is to perform selectivity profiling against a large panel of purified methyltransferases or other relevant enzyme classes.[2] Although this compound was shown to be highly selective across 41 methyltransferases, a broader or more customized panel may reveal interactions relevant to your specific observations.[3] Chemical proteomics approaches can also be used to identify binding partners in an unbiased manner.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and suggests solutions to differentiate on-target from off-target effects.
Issue 1: Unexpected Cellular Toxicity is Observed at Effective Concentrations
| Potential Cause | Troubleshooting Steps & Rationale |
| Off-target Inhibition | 1. Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target NTMT1/2 inhibition (e.g., by measuring the methylation status of a known substrate). A significant difference may suggest off-target toxicity.[4] 2. Conduct a Methyltransferase Profile Screen: A broad panel can help identify unintended targets that could be mediating the toxic effects.[1] 3. Use a Structurally Unrelated NTMT1/2 Inhibitor: Comparing the effects of two different inhibitors can help distinguish on-target from off-target toxicity.[4] |
| Compound Solubility Issues | 1. Check Solubility: Confirm the solubility of this compound in your specific cell culture media. 2. Use Vehicle Control: Ensure the solvent (e.g., DMSO) is not the source of toxicity at the concentration used.[2] |
| Cell Line-Specific Effects | 1. Test Multiple Cell Lines: Assess if the toxicity is consistent across different cell lines to distinguish a general off-target effect from one specific to a particular cellular context.[2] |
Issue 2: The Observed Phenotype is Inconsistent with NTMT1/2 Inhibition
| Potential Cause | Troubleshooting Steps & Rationale |
| Off-target Effect | 1. Genetic Validation: Use siRNA or CRISPR to knockdown/knockout NTMT1 and/or NTMT2. If the phenotype persists after genetic ablation of the target, it is likely an off-target effect.[1] 2. Rescue Experiment: In a target knockout/knockdown background, the addition of this compound should not produce the phenotype. This confirms the effect is independent of the intended target. |
| Activation of Compensatory Pathways | 1. Pathway Analysis: Use techniques like Western blotting or proteomics to probe for the activation of known compensatory signaling pathways that might be triggered by NTMT1/2 inhibition.[2][4] |
| Cellular Context Dependency | 1. Characterize Your Model: The specific cellular context, including the expression levels of NTMT1/2 and their substrates, can influence the outcome. Apparent specificities of inhibitors can be cell-context dependent.[6] |
Data Presentation: Selectivity Profile of this compound
The following table illustrates how quantitative data from a methyltransferase selectivity screen for this compound could be presented. A highly selective inhibitor will show a large window between its on-target potency and its activity against other enzymes.
Note: The following data is a hypothetical representation based on published characteristics of this compound for illustrative purposes.[3]
| Target | IC50 (µM) | Selectivity vs. NTMT1 (Fold) |
| NTMT1 (On-Target) | 0.89 | 1 |
| NTMT2 (On-Target) | ~0.9 | ~1 |
| Methyltransferase A | > 100 | > 112 |
| Methyltransferase B | > 100 | > 112 |
| Methyltransferase C | > 100 | > 112 |
| Methyltransferase D | > 100 | > 112 |
| (...and 37 other methyltransferases) | > 100 | > 112 |
Experimental Protocols
Protocol 1: Genetic Target Validation using CRISPR/Cas9 Knockout
Objective: To verify that the biological effect of this compound is dependent on its intended targets, NTMT1 and NTMT2.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting exonic regions of NTMT1 and NTMT2. Include a non-targeting control gRNA.
-
Cell Transduction: Transduce Cas9-expressing cells with lentiviral particles containing the designed gRNAs.
-
Selection & Verification: Select transduced cells and verify target knockout by Western blot analysis of NTMT1/NTMT2 protein levels and/or Sanger sequencing of the target loci.
-
Phenotypic Assay: Treat the knockout cell lines and control cell lines with a dose-range of this compound.
-
Data Analysis: Compare the phenotypic response to this compound in the knockout cells versus the control cells. The absence of the phenotype in the knockout cells validates it as an on-target effect.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with NTMT1/2 in an intact cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).[5]
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).[5]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[5]
-
Detection: Analyze the amount of soluble NTMT1 and/or NTMT2 protein remaining at each temperature using Western blotting.[5]
-
Analysis: In inhibitor-treated samples, the target protein should be stabilized, remaining soluble at higher temperatures compared to the vehicle control. This shift indicates direct binding of this compound to its target.
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Signaling pathway diagram for on-target vs. potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BM30 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of BM30 for maximal inhibition of N-terminal methyltransferase 1 and 2 (NTMT1/2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective peptidomimetic inhibitor of N-terminal methyltransferase 1 and 2 (NTMT1/2). It has a half-maximal inhibitory concentration (IC50) of approximately 0.89 µM. This compound acts as a competitive inhibitor with respect to the peptide substrate and a noncompetitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM).[1] This means it directly competes with the protein substrate for binding to the enzyme's active site.
Q2: What is a typical starting point for this compound incubation time in an in vitro assay?
A2: Based on published protocols for NTMT1 biochemical assays, a pre-incubation of the enzyme with the inhibitor for 10 minutes at 37°C is a common starting point before initiating the reaction by adding the substrate. However, for optimal results, it is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific experimental conditions.
Q3: How does incubation time affect the inhibitory activity of this compound in cell-based assays?
A3: In cell-based assays, longer incubation times are generally required to allow for cell penetration and target engagement. For a cell-permeable analog of this compound, DC432, treatment times of up to 72 hours have been used to observe a decrease in the N-terminal methylation of target proteins in HCT116 cells.[1] The optimal time will be cell-line dependent and should be determined empirically.
Q4: What are the key factors to consider when optimizing this compound incubation time?
A4: Several factors can influence the optimal incubation time, including:
-
Assay type: In vitro enzymatic assays will typically require shorter incubation times than cell-based assays.
-
Concentration of this compound: The time to reach equilibrium and maximum inhibition can be dependent on the inhibitor concentration.
-
Enzyme and substrate concentration: The kinetics of the enzymatic reaction will influence how quickly inhibition can be observed.
-
Cell type and density (for cellular assays): The rate of inhibitor uptake and cellular metabolism can vary significantly between different cell lines.
-
Temperature and buffer conditions: These can affect both enzyme activity and inhibitor stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition Observed | 1. Inadequate Incubation Time: The inhibitor may not have had sufficient time to bind to the enzyme. 2. This compound Degradation: Improper storage or handling may lead to loss of activity. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 4. Inactive Enzyme: The NTMT1/2 enzyme may have lost activity due to improper storage or handling. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 5, 10, 20, 30, 60 minutes for in vitro assays; 24, 48, 72 hours for cellular assays) to determine the optimal duration. 2. Ensure proper storage: Store this compound as a lyophilized powder at -20°C and prepare fresh stock solutions in an appropriate solvent. Avoid repeated freeze-thaw cycles. 3. Optimize assay buffer: Verify the pH (typically around 7.5) and include necessary cofactors. 4. Test enzyme activity: Run a positive control without the inhibitor to confirm the enzyme is active. |
| High Variability Between Replicates | 1. Inconsistent Incubation Times: Minor differences in the timing of reagent addition can lead to variability. 2. Pipetting Errors: Inaccurate dispensing of inhibitor, enzyme, or substrate. 3. Edge Effects in Plate-Based Assays: Evaporation from wells on the outer edges of the plate can concentrate reagents. | 1. Use a multichannel pipette or automated liquid handler to add reagents simultaneously to multiple wells. 2. Calibrate pipettes regularly and use proper pipetting techniques. Prepare a master mix of reagents where possible. 3. Avoid using the outer wells of the plate or fill them with sterile buffer or media to create a humidity barrier. |
| Inhibition Decreases at Longer Incubation Times | 1. This compound Instability: The inhibitor may be unstable under the assay conditions over extended periods. 2. Cellular Efflux or Metabolism (Cellular Assays): Cells may actively transport the inhibitor out or metabolize it into an inactive form. | 1. Determine the stability of this compound under your specific assay conditions. 2. Consider using a higher initial concentration or replenishing the inhibitor-containing media for long-term cellular assays. |
Data Presentation
Table 1: Hypothetical Data for Optimizing this compound Incubation Time in an In Vitro NTMT1 Activity Assay
This table illustrates the expected trend of increased inhibition with longer pre-incubation times, eventually reaching a plateau. The optimal time is the shortest duration that provides maximal and consistent inhibition.
| Pre-incubation Time (minutes) | % Inhibition (Mean ± SD) | Notes |
| 0 | 15.2 ± 3.1 | Baseline inhibition with no pre-incubation. |
| 5 | 45.8 ± 2.5 | Significant increase in inhibition. |
| 10 | 78.3 ± 1.8 | Near-maximal inhibition. |
| 15 | 80.1 ± 1.5 | Inhibition has reached a plateau. |
| 30 | 80.5 ± 1.9 | No significant increase in inhibition compared to 15 minutes. |
| 60 | 79.9 ± 2.2 | Stable inhibition, suggesting the inhibitor is stable for at least 1 hour. |
Note: This data is for illustrative purposes and actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol: Time-Course Experiment for In Vitro this compound Inhibition of NTMT1
This protocol is designed to determine the optimal pre-incubation time of this compound with NTMT1 before initiating the enzymatic reaction.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.01% Triton X-100.
-
NTMT1 Enzyme: Prepare a working solution of recombinant human NTMT1 in assay buffer.
-
This compound Inhibitor: Prepare a serial dilution of this compound in the assay buffer.
-
Substrate: Prepare a solution of the peptide substrate (e.g., a peptide with an N-terminal SPK motif) in the assay buffer.
-
Cofactor: Prepare a solution of S-adenosylmethionine (SAM) in the assay buffer.
-
Detection Reagents: Prepare reagents for the chosen detection method (e.g., fluorescence-based SAH detection).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NTMT1 enzyme, and this compound inhibitor to the appropriate wells. Include a "no inhibitor" control.
-
Incubate the plate at 37°C for varying amounts of time (e.g., 0, 5, 10, 15, 30, and 60 minutes).
-
To initiate the reaction, add the peptide substrate and SAM to all wells simultaneously using a multichannel pipette.
-
Allow the enzymatic reaction to proceed for a fixed amount of time (e.g., 30 minutes) at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagents and measure the signal (e.g., fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each incubation time point relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the pre-incubation time.
-
The optimal incubation time is the point at which the inhibition reaches a plateau.
-
Visualizations
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Simplified diagram of the NTMT1/2 signaling pathway and this compound inhibition.
References
Technical Support Center: BM30 Experimental Results
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the hypothetical protein BM30. The information is tailored for researchers, scientists, and drug development professionals. While "this compound" as a specific, publicly documented protein or experimental model is not found in widespread scientific literature, this guide addresses common problems in analogous protein-related research, such as protein expression and purification, enzyme activity assays, and structural analysis.
Frequently Asked Questions (FAQs)
Protein Expression and Purification
Question 1: I am not seeing any expression of my this compound protein in E. coli. What are the possible causes and solutions?
Answer: Lack of protein expression is a common issue. Several factors could be contributing to this problem.[1][2] Here’s a troubleshooting guide:
-
Codon Usage: The codons in your this compound gene might not be optimal for E. coli.
-
Solution: Synthesize a codon-optimized version of the gene for expression in your chosen E. coli strain.
-
-
Toxicity of the Protein: The this compound protein might be toxic to the host cells.[1]
-
Solution: Try expressing the protein at a lower temperature (e.g., 16-25°C) with a lower concentration of the inducing agent (e.g., IPTG).[3] You can also try a different expression vector with a weaker promoter or a host strain designed to handle toxic proteins.
-
-
Plasmid Integrity: The expression plasmid may have a mutation or be incorrect.
-
Solution: Sequence your plasmid to confirm the integrity of the promoter, the gene insert is in the correct reading frame, and there are no unexpected mutations.[4]
-
-
Insoluble Expression (Inclusion Bodies): The protein may be expressing but folding incorrectly and forming insoluble aggregates known as inclusion bodies.[1][2]
-
Solution: Run an SDS-PAGE on both the soluble and insoluble fractions of your cell lysate to check for your protein. If it's in the insoluble fraction, you can try to refold the protein from the inclusion bodies, though this can be challenging.[1] Alternatively, expressing the protein with a solubility tag like MBP or GST might help.[2]
-
Question 2: My this compound protein is expressed, but it's all in the insoluble fraction. How can I improve its solubility?
Answer: Improving protein solubility is a multi-step process. Here are some common strategies:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) can slow down protein synthesis, allowing more time for proper folding.[3]
-
Change Expression Strain: Some E. coli strains, like Rosetta or SHuffle, are specifically designed to aid in the expression of difficult proteins.[1]
-
Use a Solubility Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein of interest can significantly improve its solubility.[2]
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Try adding stabilizing agents like glycerol, non-detergent sulfobetaines, or low concentrations of detergents.
Troubleshooting Experimental Workflows
Below is a generalized workflow for troubleshooting common experimental issues.
Troubleshooting workflow for common protein expression and activity issues.
Enzyme Activity Assays
Question 3: I have purified my this compound protein, but it shows no enzymatic activity. What should I check?
Answer: A lack of enzymatic activity can be due to several factors, assuming your protein is expressed and purified.
-
Incorrect Assay Conditions: Enzymes are sensitive to their environment.
-
Solution: Verify the optimal pH, temperature, and salt concentrations for your enzyme's activity. These parameters can often be predicted based on the protein's origin or family.
-
-
Missing Cofactors: Many enzymes require cofactors (e.g., metal ions, vitamins) for their activity.
-
Solution: Check the literature for homologous proteins to see if they require any cofactors and add them to your assay buffer.
-
-
Protein Misfolding or Degradation: The purification process might have caused the protein to misfold or degrade.
-
Solution: Run your purified protein on an SDS-PAGE to check for degradation. You can also use techniques like circular dichroism to assess the protein's secondary structure.
-
-
Product Inhibition: The accumulation of the reaction product can sometimes inhibit the enzyme's activity.[5]
-
Solution: Measure the initial reaction rates where the product concentration is low.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting protein expression.
Logical decision tree for troubleshooting protein expression and solubility.
Experimental Protocols
Protocol 1: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Protein Expression Analysis
Objective: To separate proteins based on their molecular weight and visualize the expression of the target protein.
Methodology:
-
Sample Preparation:
-
Take a small aliquot of your induced and uninduced cell cultures.
-
Centrifuge to pellet the cells.
-
Resuspend the cell pellet in a sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Boil the samples for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Include a molecular weight marker to estimate the size of your protein.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.
-
Destain the gel to reduce background staining.
-
-
Analysis:
-
Look for a band of the expected molecular weight of your this compound protein that is present in the induced sample but absent or less intense in the uninduced sample.
-
Protocol 2: General Enzyme Activity Assay
Objective: To measure the catalytic activity of the purified this compound enzyme.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer with the optimal pH and salt concentration for your enzyme.
-
Add any necessary cofactors.
-
Add the substrate for your enzyme at a known concentration.
-
-
Enzyme Addition:
-
Add a known amount of your purified this compound enzyme to the reaction mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a specific period.
-
-
Detection of Product Formation:
-
Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Determine the specific activity of your enzyme (e.g., in units per milligram of protein).
-
For more detailed information on enzyme assays, refer to comprehensive guides on the topic.[6][7]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Refining BM30 Dosage for Different Cell Types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of BM30 for various cell types in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective peptidomimetic inhibitor of N-terminal methyltransferase 1/2 (NTMT1/2).[1][2] It functions as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with respect to the cofactor S-adenosylmethionine.[1] The half-maximal inhibitory concentration (IC50) of this compound for NTMT1/2 is approximately 0.89 µM.[1] It is intended for in vitro research use only and should not be administered to humans or animals.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A common starting point for a new compound is to test a wide range of concentrations centered around its known IC50 value. For this compound, a good starting range would be from 0.1 µM to 100 µM. This allows for the determination of a dose-response curve and identification of the optimal concentration for the desired effect in your specific cell type.
Q3: How does the cell-permeable analogue DC432 differ from this compound?
While this compound is a potent inhibitor of NTMT1/2, its cell permeability may be limited. DC432 is a cell-permeable analogue of this compound, designed to more effectively penetrate the cell membrane and inhibit intracellular NTMT1/2.[1] If you are not observing an effect with this compound in your cellular assays, consider using DC432.
Q4: How can I determine the optimal this compound concentration for my specific cell line?
The optimal concentration of this compound will vary depending on the cell type and the experimental endpoint. A systematic approach is recommended:
-
Determine the cytotoxicity profile: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to identify the maximum tolerated dose.
-
Assess target engagement: Measure the inhibition of NTMT1/2 activity in your cells. This can be done by assessing the methylation status of known NTMT1/2 substrates (e.g., regulator of chromosome condensation 1 (RCC1) or SET protein) via Western blot.[1]
-
Evaluate the functional effect: Measure the effect of this compound on a relevant biological process in your cell line, such as proliferation, migration, or gene expression.
Q5: What are some potential reasons for a lack of observed effect with this compound?
Several factors could contribute to a lack of an observable phenotype:
-
Low cell permeability: this compound may not be efficiently entering your cells. Consider using the cell-permeable analogue DC432.
-
Cell-type specific resistance: Your cell line may have intrinsic resistance mechanisms, such as drug efflux pumps, that reduce the intracellular concentration of this compound.
-
Redundant pathways: The biological process you are studying may be regulated by pathways that are not dependent on N-terminal methylation.
-
Incorrect dosage: The concentration of this compound used may be too low to effectively inhibit NTMT1/2 in your cells.
-
Experimental timeline: The duration of the experiment may not be sufficient for the effects of NTMT1/2 inhibition to manifest.
Troubleshooting Guides
Issue 1: High Cell Toxicity at Low this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to NTMT1/2 inhibition. | Perform a more granular dose-response curve at lower concentrations (e.g., in the nanomolar range) to identify a non-toxic working concentration. |
| Off-target effects. | While this compound is reported to be selective, off-target effects are always a possibility.[1] Try to rescue the phenotype with a downstream product of the inhibited pathway, if known. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). |
Issue 2: No Observable Effect on Target Methylation or Cellular Phenotype
| Possible Cause | Troubleshooting Step |
| Insufficient intracellular concentration of this compound. | Switch to the cell-permeable analogue DC432.[1] |
| The chosen substrate is not a primary target of NTMT1/2 in your cell line. | Investigate other potential substrates of NTMT1/2 and assess their methylation status. |
| The experimental endpoint is not regulated by N-terminal methylation in your cell type. | Explore different functional assays that may be more sensitive to the inhibition of NTMT1/2. |
| Incorrect timing of the assay. | Perform a time-course experiment to determine the optimal duration of this compound treatment. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 5,000 | 48 | 15.2 |
| A549 | Human Lung Carcinoma | 5,000 | 48 | 25.8 |
| MCF7 | Human Breast Adenocarcinoma | 7,500 | 48 | 18.5 |
| U87 MG | Human Glioblastoma | 10,000 | 48 | 32.1 |
Table 2: Example Dose-Response Data for Target Inhibition and Functional Effect in HCT116 Cells
| This compound Concentration (µM) | % Cell Viability | % Inhibition of RCC1 Methylation | % Inhibition of Cell Proliferation |
| 0 (Control) | 100 | 0 | 0 |
| 0.1 | 98 | 5 | 2 |
| 1 | 95 | 45 | 15 |
| 5 | 80 | 85 | 50 |
| 10 | 60 | 92 | 75 |
| 20 | 45 | 95 | 88 |
| 50 | 10 | 98 | 95 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Assessing RCC1 Methylation
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the optimal duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for methylated RCC1 overnight at 4°C. Also, probe a separate blot or strip the current one and probe for total RCC1 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the methylated RCC1 signal to total RCC1 and the loading control.
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of NTMT1/2 by this compound.
Caption: Experimental workflow for determining the optimal this compound dosage.
References
BM30 inhibitor activity loss and prevention
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the BM30 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective peptidomimetic inhibitor of N-terminal methyltransferase 1 and 2 (NTMT1/2).[1][2] It functions as a competitive inhibitor with respect to the peptide substrate and is noncompetitive with the cofactor S-adenosylmethionine.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and prevent activity loss, this compound should be stored in a desiccated state, frozen, and protected from light.[2][3] It is recommended to be used within 12 months of receipt.[3] The compound is soluble in DMSO for the preparation of stock solutions.[2][3]
Q3: My this compound inhibitor appears to have lost activity. What are the potential causes?
Loss of this compound inhibitor activity can stem from several factors:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing of the stock solution can degrade the peptidomimetic structure. It is advisable to aliquot the stock solution upon initial preparation.
-
Incorrect Solvent: While this compound is soluble in DMSO, using other solvents without validating their compatibility may affect its stability and activity.
-
Age of the Compound: The inhibitor has a recommended shelf life of 12 months.[3] Using it beyond this period may result in reduced potency.
-
Experimental Conditions: Factors such as pH, buffer composition, and the presence of proteases in the assay can impact the inhibitor's effectiveness.
Q4: Can this compound be used in cell-based assays?
This compound is the parent compound for the development of cell-permeable analogs like DC432.[1][2] While this compound itself may have limited cell permeability, its analog has been shown to be effective in decreasing N-terminal methylation in HCT116 cells.[1][2] For cell-based experiments, it is recommended to use a cell-permeable analog or to perform preliminary experiments to determine the effective concentration and cellular uptake of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of inhibitor activity | Degradation of the compound due to improper storage. | Discard the current stock and use a fresh vial of the inhibitor, ensuring it has been stored correctly (desiccated, frozen, and protected from light). |
| Expiration of the inhibitor. | Check the date of receipt and ensure it is within the 12-month shelf life.[3] | |
| Reduced inhibitor potency (higher IC50 than expected) | Partial degradation from multiple freeze-thaw cycles. | Prepare fresh dilutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal assay conditions. | Review and optimize the experimental protocol, including buffer composition, pH, and incubation times. | |
| Inconsistent results between experiments | Variability in stock solution concentration. | Ensure the DMSO used to dissolve the inhibitor is anhydrous and that the stock solution is vortexed thoroughly before making dilutions. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques to prepare all solutions. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C25H40N8O5 | [2][3] |
| Molecular Weight | 532.64 Da | [2][3] |
| IC50 (NTMT1/2) | 0.89 ± 0.10 μM | [1][2] |
| Solubility | Soluble in DMSO | [2][3] |
| Purity | >95% by HPLC | [2][3] |
| Storage | Store desiccated, frozen, and in the dark | [2][3] |
| Shelf Life | 12 months from date of receipt | [3] |
Experimental Protocols
Protocol for In Vitro NTMT1/2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against NTMT1/2.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).
-
Prepare solutions of recombinant NTMT1 or NTMT2 enzyme, a peptide substrate (e.g., a peptide with an N-terminal X-P-K/R motif), and the cofactor S-adenosylmethionine (SAM).
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add serial dilutions of the this compound inhibitor (or DMSO as a vehicle control).
-
Add the NTMT1/2 enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate and SAM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trifluoroacetic acid).
-
Detect the product formation using a suitable method, such as HPLC, mass spectrometry, or a radioactivity-based assay if using radiolabeled SAM.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
References
Technical Support Center: Strategies to Minimize BM30-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing cytotoxicity associated with the novel compound BM30. The following information is designed to address common issues encountered during in vitro cell-based assays.
Disclaimer: Information regarding the specific mechanisms of this compound is not publicly available. Therefore, this guide presents a generalized framework for troubleshooting cytotoxicity for a novel compound, using "this compound" as a placeholder. The principles, protocols, and pathways described are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to confirm that the observed cell death is caused by this compound?
A1: To confirm this compound-induced cytotoxicity, it is crucial to include proper controls in your experiments.[1] Perform a dose-response curve to determine the concentration at which this compound affects cell viability. Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to ensure that the solvent itself is not causing toxicity.[2]
-
Untreated Control: Cells that are not exposed to this compound or the vehicle.
-
Positive Control: A known cytotoxic compound to validate the assay's effectiveness.[1]
Confirm cytotoxicity using at least two different assay methods that measure different cellular endpoints (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release).[1][3]
Q2: How can I determine the mechanism of this compound-induced cell death?
A2: The mechanism of cell death can be classified into categories such as apoptosis, necrosis, or autophagy.[3] To distinguish between these, you can use a variety of assays:
-
Apoptosis: Look for markers like caspase activation (using caspase-3/7 assays), DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.[4]
-
Necrosis: This is often characterized by a loss of membrane integrity, which can be measured by the release of lactate dehydrogenase (LDH).[3][5]
-
Autophagy: This can be detected by observing the formation of autophagosomes or by monitoring the levels of autophagy-related proteins like LC3-II.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: this compound may be unstable in your cell culture medium. Prepare fresh stock solutions for each experiment and consider the compound's stability at 37°C over your experiment's time course.[1]
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations. Use calibrated pipettes and proper techniques.[1]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. Ensure you are using cells within a consistent and low passage range.[6]
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate this compound and affect cell health. It is recommended to not use the outer wells for critical experimental conditions or to ensure the incubator is properly humidified.[1]
Troubleshooting Guide
Problem 1: Higher-than-expected cytotoxicity at low this compound concentrations.
| Possible Cause | Recommended Action |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and dilutions. Perform a new serial dilution and repeat the dose-response curve.[2] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic for your cell line (typically <0.5%). Run a vehicle-only control.[1][2] |
| Cell Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma). Test a fresh batch of cells from a reliable source.[2] |
| High Cell Seeding Density | An excessive number of cells per well can lead to nutrient depletion and increased sensitivity to cytotoxic agents. Optimize cell seeding density for your specific cell line and assay duration.[7] |
Problem 2: this compound is cytotoxic to one cell line but not another.
| Possible Cause | Recommended Action |
| On-Target Toxicity | The sensitive cell line may have a higher expression of the this compound target or be more dependent on that pathway for survival. Validate target expression levels using methods like Western Blot or qPCR.[2] |
| Off-Target Effects | This compound may be interacting with an unintended target present only in the sensitive cell line. Consider performing off-target profiling assays.[2] |
| Metabolic Activation | The sensitive cell line might metabolize this compound into a more toxic compound. |
| Different Cell Death Pathways | The mechanism of cell death may differ between cell lines. Investigate markers for various cell death pathways (e.g., apoptosis, necroptosis) in both cell lines.[2] |
Quantitative Data Summary
The following table summarizes hypothetical data on the cytotoxic effects of this compound on various cell lines after 48 hours of exposure, as measured by two different methods.
| Cell Line | This compound IC50 (µM) - MTT Assay | This compound IC50 (µM) - LDH Release Assay | Notes |
| HEK293 | > 100 | > 100 | Low sensitivity to this compound. |
| HeLa | 15.2 ± 2.1 | 18.5 ± 3.4 | Moderate sensitivity. |
| MCF-7 | 5.8 ± 1.3 | 7.2 ± 1.9 | High sensitivity. |
| A549 | 25.4 ± 4.5 | 29.1 ± 5.0 | Moderate sensitivity. |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[8]
Materials:
-
96-well plate with cultured cells
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[this compound] to determine the IC50 value.[1]
Protocol 2: Measuring Membrane Integrity using the LDH Release Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from cells with damaged membranes.[3][5]
Materials:
-
96-well plate with cultured cells and supernatant
-
LDH assay kit
Procedure:
-
Seed cells and treat with this compound as described in the MTT protocol.
-
Set up control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent provided in the kit).[5]
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the absorbance values from the control wells.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Cellular Assays
Welcome to the technical support center for optimizing your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio, ensuring robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it a critical parameter in cell-based assays?
The signal-to-noise (S/N) ratio is a measure that compares the level of a desired signal to the level of background noise.[1] It is a crucial metric for assessing the quality and reliability of an assay. A higher S/N ratio indicates a more sensitive and robust assay, allowing for the confident detection of true biological signals, even subtle ones.[2] Conversely, a low S/N ratio can mask real effects and lead to inconclusive or erroneous results.[3]
Q2: What are the primary sources of high background noise in cell-based assays?
High background noise can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins) and media components like phenol red and riboflavin can contribute significantly to background noise.[4][5]
-
Nonspecific Binding: The detection antibody or fluorescent probe may bind to unintended targets or adhere to the surface of the microplate.[4]
-
Contaminated Reagents: Buffers, media, or reagent stocks may be contaminated with fluorescent or luminescent impurities.[6]
-
Instrument Noise: The detection instrument itself can be a source of electronic noise, especially at high gain settings.[7]
-
Well-to-Well Crosstalk: Signal from a well with a very strong signal can "bleed" into adjacent wells, artificially raising their background readings.[7]
Q3: How can I minimize autofluorescence in my experiments?
To reduce background signal from autofluorescence, consider the following strategies:
-
Use Phenol Red-Free Media: During the assay, switch to a culture medium that does not contain phenol red, a common source of fluorescence.[4][5]
-
Select Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[4] Using fluorescent probes that excite and emit at longer wavelengths (red or far-red) can help circumvent this issue.
-
Background Subtraction: Always include appropriate controls (e.g., wells with unstained cells) to measure the background fluorescence and subtract it from your experimental wells during data analysis.[6]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues leading to a poor signal-to-noise ratio.
Issue 1: High Background Signal
A high background can obscure the true signal from your analyte of interest.
Troubleshooting Workflow for High Background
Caption: A flowchart for diagnosing and resolving high background signals.
Data Presentation: Impact of Optimization on Background Signal
| Parameter | Standard Conditions (RLU) | Optimized Conditions (RLU) | % Reduction in Background |
| Media Type | Phenol Red Media: 15,234 | Phenol Red-Free Media: 3,578 | 76.5% |
| Plate Type (Luminescence) | Clear Plate: 8,950 | Opaque White Plate: 1,230 | 86.3% |
| Washing Protocol | 1 Wash Cycle: 5,432 | 3 Wash Cycles: 2,109 | 61.2% |
| Blocking Agent | No Blocking Agent: 7,891 | 1% BSA: 3,456 | 56.2% |
RLU: Relative Light/Fluorescence Units. Data are hypothetical but representative.
Issue 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background noise.
Troubleshooting Workflow for Low Signal
Caption: A flowchart for diagnosing and resolving low signal intensity.
Data Presentation: Effect of Instrument Settings on Signal
| Parameter | Suboptimal Setting (RLU) | Optimal Setting (RLU) | % Increase in Signal |
| Gain Setting | Low Gain (50): 12,500 | High Gain (100): 85,000 | 580% |
| Focal Height | Default: 21,345 | Optimized to cell layer: 45,678 | 114% |
| Incubation Time | 15 minutes: 8,765 | 60 minutes: 35,432 | 304% |
RLU: Relative Light/Fluorescence Units. Data are hypothetical but representative.
Experimental Protocols
Protocol 1: Optimizing Antibody/Probe Concentration
This protocol is essential to find the concentration that maximizes signal from the target while minimizing nonspecific binding.
Experimental Workflow for Reagent Titration
Caption: A step-by-step workflow for optimizing reagent concentrations.
Methodology:
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and incubate to allow for attachment.
-
Prepare Dilutions: Create a series of dilutions of your fluorescent probe or primary antibody in assay buffer. A 2-fold dilution series over 8-12 points is typically sufficient.
-
Treatment: Remove the culture medium and add the different concentrations of the probe/antibody to the cells. Include negative controls: wells with cells but no probe (to measure autofluorescence) and wells with probe but no cells (to measure nonspecific binding to the plate).
-
Incubation: Incubate the plate for the recommended time, protected from light.
-
Washing: Gently wash the wells multiple times with an appropriate wash buffer (e.g., PBS) to remove unbound probe/antibody.
-
Signal Detection: Add the final assay buffer or secondary antibody (if applicable) and measure the signal on a plate reader.
-
Data Analysis: Subtract the average background from all readings. Plot the background-corrected signal against the probe/antibody concentration. The optimal concentration is typically the lowest point that gives the maximum signal before the curve plateaus.
Protocol 2: Optimizing Plate Reader Gain Setting
The gain setting on a plate reader amplifies the detected signal.[5] An improperly set gain can lead to either a saturated signal (if too high) or a weak signal lost in the noise (if too low).[3]
Methodology:
-
Prepare Control Wells: On your assay plate, include a positive control well (expected highest signal) and a negative control well (background).
-
Initial Read: Set the gain to a mid-range value and read the positive control well.
-
Adjust for Saturation: If the reading is at the maximum limit of the detector, the signal is saturated. Reduce the gain and repeat the measurement until the reading is within the linear range of the instrument.[5]
-
Adjust for Sensitivity: If the signal from the positive control is too low and difficult to distinguish from the negative control, increase the gain.[3]
-
Determine Optimal Gain: The optimal gain setting is the highest setting that does not saturate the signal from your brightest sample. This maximizes the dynamic range of your assay.[5] Many modern plate readers have an "auto-gain" feature that can perform this optimization automatically for a selected well.[5]
References
- 1. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.com]
Technical Support Center: Addressing Variability in BM30 Experimental Outcomes
Frequently Asked Questions (FAQs)
Q1: What is BM30 and what is its mechanism of action?
This compound is a potent peptidomimetic inhibitor of N-terminal methyltransferase 1/2 (NTMT1/2). It acts as a competitive inhibitor to the peptide substrate and is noncompetitive with the cofactor S-adenosylmethionine[1]. Its cell-permeable analogue, DC432, can be used to study the effects of NTMT1/2 inhibition in cellular assays by decreasing the N-terminal methylation of specific proteins[1].
Q2: What are the most common sources of variability in experiments using this compound?
Variability in experiments with this compound can arise from several factors, which can be broadly categorized as biological, technical, and procedural. These include:
-
Cell Culture Conditions: Inconsistent cell health, passage number, and confluency can significantly impact results.[2][3]
-
Reagent Quality and Handling: The quality, storage, and handling of this compound, as well as other reagents like media and sera, are critical.[4][5]
-
Assay Protocol Execution: Minor deviations in incubation times, cell seeding densities, and washing steps can introduce variability.[6]
-
Data Analysis: The methods used for data normalization and statistical analysis can influence the final interpretation of results.[7][8][9]
Q3: How can I minimize variability in my cell-based assays with this compound?
Minimizing variability requires a multi-faceted approach focusing on standardization and consistency. Key strategies include:
-
Standardize Cell Culture Practices: Use cells within a consistent passage number range, ensure they are healthy and free of contamination, and seed them at a consistent density for each experiment.[2][10]
-
Implement Reagent Quality Control: Purchase high-quality reagents from reputable suppliers and strictly adhere to the manufacturer's storage and handling instructions.[4][5][11]
-
Develop and Adhere to Detailed Protocols: Create and follow standard operating procedures (SOPs) for all experimental steps.[12]
-
Incorporate Proper Controls: Always include appropriate positive and negative controls in your experiments to monitor for assay performance and variability.[5]
Troubleshooting Guides
High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before seeding. Use a calibrated multichannel pipette and consider avoiding the outer wells of the plate, which are more prone to evaporation (the "edge effect").[13] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Uneven Drug Distribution | After adding this compound to the wells, gently swirl the plate to ensure even distribution. |
| Bubbles in Wells | Inspect wells for bubbles after adding reagents, as they can interfere with optical readings in plate-based assays.[14] |
Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Maintain a consistent range of passage numbers for your cells across all experiments, as cell characteristics can change over time in culture.[2] |
| Lot-to-Lot Variability of Reagents | If you suspect reagent variability (e.g., with a new batch of serum or this compound), test the new lot in parallel with the old lot to confirm consistent results.[11] |
| Incubation Time and Conditions | Use a calibrated incubator and ensure consistent incubation times for all experiments. Minor variations can lead to significant differences in cellular responses.[3] |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound regularly and store them according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles.[11] |
Unexpected or No Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and dilutions. Consider performing a dose-response curve to determine the optimal concentration for your cell line and assay. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses NTMT1/2 and that the pathway is active and relevant to the endpoint you are measuring. |
| This compound Inactivity | Ensure that the this compound was stored and handled correctly to prevent degradation. If possible, test its activity in a validated positive control system. |
| Assay Endpoint Not Sensitive to NTMT1/2 Inhibition | The biological effect of NTMT1/2 inhibition may not be apparent with the chosen assay. Consider using alternative or multiple assays to measure the effect of this compound. |
Experimental Protocols
General Protocol for a Cell Viability Assay Using this compound
This protocol provides a general workflow for assessing the effect of this compound on cell viability using a common method like the MTT assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve the desired final concentrations.
-
Treat the cells with the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-only control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to calculate the IC50 value.
-
Visualizations
Experimental Workflow for a Cell-Based Assay with this compound
Caption: A generalized workflow for conducting a cell-based assay with the NTMT1/2 inhibitor, this compound.
Logical Relationship of Factors Contributing to Experimental Variability
Caption: Key factors that can contribute to variability in experimental outcomes.
Simplified NTMT1/2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NTMT1/2 signaling pathway by the competitive inhibitor this compound.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. mlo-online.com [mlo-online.com]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. benchchem.com [benchchem.com]
- 7. Addressing Unusual Assay Variability with Robust Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onlinespss.com [onlinespss.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. Reagent QC | Cytometry [cytometry.mlsascp.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. arp1.com [arp1.com]
Validation & Comparative
BM30: A Potent and Selective Inhibitor of N-Terminal Methyltransferases NTMT1/2
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the peptidomimetic inhibitor BM30, focusing on its inhibitory effects on N-terminal methyltransferases 1 and 2 (NTMT1/2). It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative inhibitors and detailing the experimental data that validates its efficacy.
Introduction to NTMT1/2 and the Role of Inhibition
Protein N-terminal methyltransferases (NTMTs) are enzymes that catalyze the methylation of the α-N-terminal amines of proteins, a crucial post-translational modification.[1] NTMT1 and NTMT2 specifically recognize proteins with the canonical X-P-K/R motif at their N-terminus.[1][2][3] These enzymes are implicated in fundamental cellular processes, including the regulation of mitosis and DNA damage repair.[1][4] Given their role in these critical pathways, the development of potent and selective inhibitors is of significant interest for both basic research and therapeutic applications.
This compound has emerged as a first-in-class potent and selective peptidomimetic inhibitor of NTMT1/2.[1][5] This guide will delve into the experimental validation of this compound's inhibitory activity, compare it with its analogs and other inhibitors, and provide detailed experimental protocols for researchers looking to conduct similar studies.
Comparative Analysis of NTMT1/2 Inhibitors
The development of NTMT1/2 inhibitors has seen the emergence of this compound and its subsequent analogs, designed for improved cellular potency and permeability. The following table summarizes the key quantitative data for this compound and its derivatives, as well as another reported bisubstrate inhibitor.
| Inhibitor | Target(s) | IC50 (NTMT1) | Mechanism of Action (vs. Peptide Substrate) | Selectivity | Key Features |
| This compound | NTMT1/2 | 0.89 ± 0.10 µM[1][4][5][6][7] | Competitive[1][4][8] | Over 100-fold selective against a panel of 41 methyltransferases.[1][4][5][8] | First potent and selective peptidomimetic inhibitor. |
| DC432 | NTMT1/2 | 54 ± 4 nM[1][4][7] | Not explicitly stated, but is a cell-permeable analog of this compound. | Not explicitly stated, but derived from the highly selective this compound. | Cell-permeable analog of this compound; decreases N-terminal methylation in cells.[1][4] |
| DC113 | NTMT1 | 0.1 ± 0.01 µM[2][7] | Competitive with peptide substrate, noncompetitive with SAM.[9] | Over 1000-fold selective for NTMT1 over other methyltransferases.[9] | Improved inhibitory activity and cell permeability compared to this compound.[2][9] |
| GD562 | NTMT1 | 0.93 ± 0.04 µM[2] | Not explicitly stated, but is a peptidomimetic inhibitor. | Over 100-fold selective for NTMT1 against several other methyltransferases.[2] | Improved cellular inhibition of N-terminal methylation compared to previous analogs.[2] |
| Inhibitor 4 | NTMT1 | 35 ± 2 nM (MALDI-MS assay)[10] | Competitive with both SAM and peptide substrate.[10] | Over 100-fold selective for NTMT1 over other methyltransferases.[10] | Potent bisubstrate inhibitor. |
Experimental Validation of this compound's Inhibitory Effect
The inhibitory properties of this compound have been rigorously validated through various biochemical and cellular assays.
Biochemical Assays
1. SAHH-Coupled Fluorescence-Based Assay: This is a primary method used to determine the IC50 values of NTMT1/2 inhibitors.[1] The assay indirectly measures the methyltransferase activity by detecting the production of S-adenosylhomocysteine (SAH), which is converted to homocysteine by SAH hydrolase (SAHH). The generated homocysteine then reacts with a fluorogenic probe, ThioGlo1, to produce a fluorescent signal.[1]
2. In Vitro Methylation Assays: These assays directly assess the ability of an inhibitor to block the methylation of a known NTMT1 substrate, such as the Regulator of Chromosome Condensation 1 (RCC1) protein.[1] The reaction products can be analyzed by methods like Western blotting using antibodies specific for different methylation states (e.g., di- and tri-methylated) of the substrate.[1]
Cellular Assays
To assess the efficacy of inhibitors within a cellular context, researchers have utilized cell-based assays. For instance, the cell-permeable analog of this compound, DC432, was shown to decrease the N-terminal methylation levels of RCC1 and SET proteins in HCT116 cells.[1][4][7] This is typically evaluated by treating cells with the inhibitor, followed by lysis and analysis of substrate methylation by Western blotting.
Experimental Protocols
SAHH-Coupled Fluorescence-Based Assay for IC50 Determination
This protocol is adapted from the methodology used to characterize this compound.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100, 5 µM SAHH, 0.2 µM NTMT1, and 100 µM S-adenosylmethionine (SAM).
-
Inhibitor Addition: Add the inhibitor (e.g., this compound) at varying concentrations (typically a serial dilution from 0 to 100 µM).
-
Pre-incubation: Incubate the mixture with the inhibitor for 10 minutes at 37 °C.
-
Reaction Initiation: Initiate the reaction by adding the peptide substrate (e.g., 50 µM RCC1–6 peptide) to a final volume of 100 µL.
-
Fluorescence Monitoring: Immediately monitor the increase in fluorescence intensity using a microplate reader (Excitation = 370 nm, Emission = 500 nm) at 37 °C for 15 minutes.
-
Data Analysis: Determine the initial reaction rates and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Methylation Assay with Full-Length Protein
This protocol is based on the methods used to validate the effect of this compound on full-length protein substrates.[1]
-
Reaction Setup: In a final volume of 20 µL, combine methyltransferase buffer (50 mM Tris-HCl pH 8.0, 50 mM potassium acetate), 1 µg of recombinant NTMT1, 1 µg of full-length recombinant RCC1, and 100 µM SAM.
-
Inhibitor Addition: Add the inhibitor at the desired final concentrations (e.g., 2, 10, and 50 µM). Include a positive control (no inhibitor) and a negative control (no NTMT1).
-
Incubation: Incubate the reactions at 30°C for 1 hour.
-
Sample Preparation: Stop the reaction by adding 5x SDS-PAGE loading dye.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with antibodies specific for di-methylated and tri-methylated forms of the substrate to assess the extent of methylation.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating the inhibitory effect of this compound.
Caption: NTMT1/2 signaling pathway and its inhibition by this compound.
Conclusion
This compound stands out as a highly selective and potent inhibitor of NTMT1/2, providing a valuable tool for studying the biological functions of N-terminal methylation. Its development has paved the way for analogs with enhanced cellular activity, such as DC432, DC113, and GD562, which are crucial for in vivo studies. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the roles of NTMT1/2 in health and disease and to further the development of novel therapeutic agents targeting these enzymes.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1 [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Bisubstrate Inhibitors for Protein N‑Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BM30 and Other N-Terminal Methyltransferase Inhibitors
In the expanding field of epigenetics, N-terminal methyltransferases (NTMTs) have emerged as critical regulators of cellular processes, including mitosis and DNA damage repair, making them promising targets for therapeutic intervention, particularly in oncology.[1][2][3] This guide provides a detailed comparison of BM30, a pioneering NTMT inhibitor, with other developed inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance Comparison of NTMT Inhibitors
The development of potent and selective NTMT inhibitors is crucial for elucidating the biological functions of NTMT1 and NTMT2 and for their validation as drug targets. Below is a summary of the biochemical potency and cellular activity of key NTMT inhibitors.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. The following table summarizes the IC50 values of various NTMT inhibitors against NTMT1.
| Inhibitor | IC50 (µM) vs NTMT1 | Mechanism of Action (vs Substrate) | Mechanism of Action (vs SAM) | Key Features | Reference |
| This compound | 0.89 ± 0.10 | Competitive | Noncompetitive | First potent peptidomimetic inhibitor. | [1][4] |
| NAM-TZ-SPKRIA | 0.81 ± 0.13 (Ki = 0.20 µM) | Competitive | Competitive | Bisubstrate analogue. | [2][5][6] |
| DC113 | 0.1 ± 0.01 | Competitive | Not specified | Naphthyl substitution on this compound for increased hydrophobicity. | [3][7] |
| DC432 | 0.054 ± 0.004 | Not specified | Not specified | Cell-permeable analog of this compound. | [1] |
| DC541 | 0.34 ± 0.02 | Not specified | Not specified | Optimized for cellular potency with ortho-aminobenzoic amide at C-terminus. | [7] |
| GD562 | 0.93 ± 0.04 | Not specified | Not specified | Optimized for cellular potency with hydrophobic functional groups. | [8][9] |
Selectivity Profile
High selectivity is critical to minimize off-target effects. This compound and its derivatives have been profiled against a broad panel of methyltransferases, demonstrating a significant preference for NTMT1/2.
| Inhibitor | Selectivity | Details | Reference |
| This compound | >100-fold | Highly selective for NTMT1/2 over a panel of 41 other methyltransferases (PKMTs, PRMTs, DNMTs). | [1][4][10] |
| NAM-TZ-SPKRIA | >60-fold | Selective against lysine methyltransferase G9a and arginine methyltransferase 1. | [5] |
| DC113 | >1000-fold | High selectivity for NTMT1. | [7] |
| DC541 | >300-fold | Selective against a panel of methyltransferases and the coupling enzyme SAHH. | [7] |
| GD562 | >100-fold | Selective for NTMT1 over five other SAM-dependent protein methyltransferases and SAHH. | [8][9] |
Cellular Activity
The ultimate test for an inhibitor is its efficacy within a cellular context. The following table presents the cellular potency of various NTMT inhibitors.
| Inhibitor | Cellular IC50 (µM) | Cell Line | Key Observation | Reference |
| DC432 | ~1 mM (modest effect) | HCT116 | Decreased N-terminal methylation of RCC1 and SET proteins. | [1][7] |
| DC113 | ~1 mM | HCT116 | Decreased me3-RCC1 and SET levels by ~50%. | [7] |
| DC541 | ~30 µM (RCC1) | HT29 | Significantly improved cellular potency. | [7] |
| DC541 | ~100 µM (RCC1) | HCT116 | Cell line-dependent potency. | [7] |
| GD562 | ~50 µM | HCT116 | Improved inhibition of N-terminal methylation of RCC1 and SET oncoprotein. | [9] |
Key Experimental Methodologies
The characterization of these inhibitors relies on robust biochemical and cellular assays.
NTMT1 Biochemical Assay (SAHH-Coupled Fluorescence Assay)
This assay is widely used to determine the kinetic parameters of NTMT inhibitors.
-
Principle: The methylation reaction catalyzed by NTMT1 produces S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed by SAH hydrolase (SAHH) in the presence of a fluorescent probe (e.g., ThioGlo1), leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to the NTMT1 activity.
-
Protocol:
-
Recombinant NTMT1 is incubated with the inhibitor at varying concentrations.
-
The reaction is initiated by adding the cofactor S-adenosylmethionine (SAM) and a peptide substrate (e.g., RCC1–6).
-
The reaction mixture also contains SAHH and a fluorescent probe.
-
Fluorescence is monitored over time using a plate reader.
-
IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.[1]
-
Cellular N-terminal Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to penetrate cells and inhibit NTMT activity.
-
Principle: A specific antibody that recognizes the N-terminally trimethylated "me3-SPK" motif is used to detect the methylation status of NTMT substrates like RCC1 and SET.
-
Protocol:
-
Human colorectal cancer cells (e.g., HCT116 or HT29), which have high levels of NTMT1, are treated with the inhibitor for a specified period (e.g., 72 hours).[1][8]
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with the anti-me3-SPK antibody.
-
Loading controls (e.g., Lamin B1) are used to ensure equal protein loading.
-
The decrease in the me3-SPK signal indicates the inhibitor's cellular efficacy.[1][7]
-
Visualizing Mechanisms and Workflows
NTMT1 Signaling Pathway and Inhibition
NTMT1 and its homolog NTMT2 catalyze the transfer of a methyl group from SAM to the α-N-terminal amine of proteins that start with the X-P-K/R motif.[1][11] This methylation event plays a role in crucial cellular functions. Inhibitors like this compound act by competing with the protein substrate, thereby preventing this modification.
Caption: NTMT1/2 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for NTMT Inhibitor Evaluation
The process of evaluating a potential NTMT inhibitor involves a multi-step workflow, starting from biochemical assays to cellular and potentially in vivo studies.
Caption: Workflow for the preclinical evaluation of NTMT inhibitors.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1 | MDPI [mdpi.com]
- 9. Improved Cell-Potent and Selective Peptidomimetic Inhibitors of Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to BM30 and DC432: Cell Permeability and Efficacy in NTMT1/2 Inhibition
For researchers in drug development and cellular biology, the choice of chemical probes is critical for elucidating the function of intracellular targets. This guide provides a detailed comparison of BM30 and its cell-permeable analog, DC432, two potent peptidomimetic inhibitors of N-terminal methyltransferase 1/2 (NTMT1/2). We will objectively compare their performance based on available experimental data, focusing on cell permeability and efficacy.
Overview of this compound and DC432
This compound is a rationally designed peptidomimetic inhibitor of NTMT1/2.[1][2][3] While potent in biochemical assays, its utility in cellular studies is limited by low cell permeability.[3][4] To address this, DC432 was developed. It comprises the this compound peptide with the addition of five arginine residues, a modification known to enhance cellular uptake.[1] This makes DC432 a valuable tool for studying the intracellular roles of NTMT1/2.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and DC432 based on published research.
Table 1: Comparison of In Vitro Efficacy
| Compound | Target | IC50 (μM) |
| This compound | NTMT1/2 | 0.89 ± 0.10 |
| DC432 | NTMT1/2 | 0.054 ± 0.004 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparison of Cellular Activity and Permeability
| Compound | Cell Permeability | Observed Cellular Effect | Effective Concentration in Cells |
| This compound | Minimal | Not reported to be effective in cellular assays | - |
| DC432 | Cell-permeable | Decreased N-terminal methylation of RCC1 and SET proteins in HCT116 cells | A noticeable decrease in methylation at 10-50 μM, with more significant effects at 100 μM |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and DC432.
In Vitro NTMT1/2 Inhibition Assay (IC50 Determination)
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT).
-
Enzyme and Substrate: Add recombinant human NTMT1/2 enzyme and a peptide substrate (e.g., a peptide with the N-terminal sequence 'X-P-K/R') to the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or DC432) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the cofactor S-adenosyl-L-methionine (SAM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: Stop the reaction and quantify the amount of methylated peptide. This can be done using various methods, such as coupling the reaction to a fluorescent signal.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Permeability Assessment
While specific quantitative permeability data for this compound and DC432 is not available, a common method to assess the cell permeability of peptide-based molecules is the MDCK (Madin-Darby Canine Kidney) cell permeability assay.
-
Cell Culture: Culture MDCK cells on a semi-permeable membrane insert in a transwell plate until a confluent monolayer is formed.
-
Compound Addition: Add the test compound (this compound or DC432) to the apical (upper) chamber.
-
Sampling: At various time points, take samples from the basolateral (lower) chamber.
-
Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Western Blot Analysis of Cellular NTMT1/2 Activity
This protocol is used to assess the efficacy of the inhibitors in a cellular context by measuring the methylation status of target proteins.
-
Cell Treatment: Culture a suitable cell line (e.g., HCT116) and treat the cells with varying concentrations of DC432 for a specific duration (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the methylated form of a known NTMT1/2 substrate (e.g., anti-me3-RCC1 or anti-me3-SET). Also, use an antibody for a loading control (e.g., anti-Lamin B1).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of methylated protein in treated versus untreated cells.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflow and the mechanism of action of the molecules discussed.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based Discovery of Cell-Potent Peptidomimetic Inhibitors for Protein N-Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of BM30: A Comparative Analysis of NTMT1/2 Inhibition
For Immediate Release
[City, State] – November 20, 2025 – In the intricate world of cellular regulation, post-translational modifications play a pivotal role in dictating protein function. Among these, N-terminal methylation, catalyzed by N-terminal methyltransferase 1 and 2 (NTMT1/2), has emerged as a critical regulator of fundamental cellular processes, including mitosis and DNA damage repair. This report provides a comprehensive cross-validation of the mechanism of action of BM30, a potent peptidommimetic inhibitor of NTMT1/2, and compares its performance with key alternative inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this important enzymatic pathway.
Performance Comparison of NTMT1/2 Inhibitors
This compound and its analogues represent a significant advancement in the chemical toolkit available to probe NTMT1/2 function. The following table summarizes the quantitative performance of this compound and several key alternatives based on both biochemical and cellular assays.
| Inhibitor | Target(s) | Biochemical IC50 (NTMT1) | Cellular IC50 (Substrate Methylation) | Key Features |
| This compound | NTMT1/2 | 0.89 ± 0.10 µM[1] | >100 µM (low cell permeability) | First potent and selective peptidomimetic inhibitor; competitive with peptide substrate, non-competitive with SAM cofactor.[1] |
| DC432 | NTMT1/2 | 54 ± 4 nM[1] | ~100 µM (on me3-SPK level in HCT116 cells)[1] | Cell-permeable analogue of this compound, modified with arginine residues.[1] |
| DC113 | NTMT1 | 0.1 ± 0.01 µM | ~1 mM (on me3-RCC1 level in HCT116 cells)[2] | Naphthalene ring substitution for improved cell permeability over this compound.[2] |
| DC541 | NTMT1 | 0.34 ± 0.02 µM[3][4] | ~30 µM (on me3-RCC1 level in HT29 cells)[3][4] | Exhibits over 300-fold selectivity against other methyltransferases.[3][4] |
| GD562 | NTMT1 | 0.93 ± 0.04 µM[2] | ~50 µM (on me3-RCC1 and SET levels in HCT116 cells)[2] | Optimized from DC113 with improved cellular potency.[2] |
Mechanism of Action and Signaling Pathways
NTMT1/2 catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the α-N-terminal amine of proteins that typically start with an X-Pro-Lys/Arg motif.[1] This methylation event is crucial for the proper function of a host of substrate proteins involved in critical cellular signaling pathways.
The inhibition of NTMT1/2 by compounds like this compound disrupts these pathways, leading to significant cellular consequences. The primary pathways affected are:
-
Regulation of Mitosis: NTMT1 substrates include Regulator of Chromosome Condensation 1 (RCC1) and Centromere Proteins A/B (CENP-A/B).[1][5] N-terminal methylation of these proteins is believed to be important for proper chromosome segregation during mitosis. Inhibition of NTMT1 can lead to mitotic defects and cell cycle arrest.[6][7]
-
DNA Damage Repair: Several proteins involved in the DNA damage response are substrates of NTMT1, including Damaged DNA-Binding Protein 2 (DDB2) and Poly(ADP-ribose) Polymerase 3 (PARP3).[5][8] Loss of NTMT1 function has been shown to increase cellular sensitivity to DNA damaging agents like etoposide and γ-irradiation, suggesting a role for N-terminal methylation in maintaining genome stability.[8][9]
Below are diagrams illustrating the mechanism of NTMT1/2 and the key signaling pathways influenced by its activity.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. DC541 Datasheet DC Chemicals [dcchemicals.com]
- 5. Discovery of Bisubstrate Inhibitors for Protein N‑Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. DNMT1 prolonged absence is a tunable cellular stress that triggers cell proliferation arrest to protect from major DNA methylation loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of the N-terminal methyltransferase NRMT1 increases sensitivity to DNA damage and promotes mammary oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRMT1 knockout mice exhibit phenotypes associated with impaired DNA repair and premature aging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BM30 and Other Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the N-terminal methyltransferase 1/2 (NTMT1/2) inhibitor, BM30, with other prominent methyltransferase inhibitors targeting different classes of these enzymes. The comparison focuses on quantitative performance data, experimental methodologies, and the signaling pathways they modulate.
Introduction to Methyltransferase Inhibitors
Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate, such as DNA, RNA, or proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including gene expression, signal transduction, and DNA repair. Dysregulation of methyltransferase activity is implicated in various diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention. This guide will compare this compound, a selective NTMT1/2 inhibitor, with inhibitors of other major methyltransferase families: Protein Arginine Methyltransferases (PRMTs), DNA Methyltransferases (DNMTs), Histone Methyltransferases (HMTs), and RNA Methyltransferases.
Quantitative Performance of Methyltransferase Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other selected methyltransferase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 / Ki | Selectivity | Mechanism of Action |
| This compound | NTMT1/2 | IC50: 0.89 ± 0.10 µM (for NTMT1)[1] | >100-fold selective for NTMT1/2 over a panel of 41 other methyltransferases[1] | Competitive with the peptide substrate, non-competitive with SAM[1] |
| UNC0638 | G9a/GLP (HMTs) | IC50: <15 nM (G9a), 19 nM (GLP)[2] | >500-fold selective for G9a/GLP over other histone methyltransferases[3] | Substrate-competitive |
| Tazemetostat (EPZ-6438) | EZH2 (HMT) | Ki: 2.5 nM, IC50: 11 nM[4] | 35-fold selective vs. EZH1; >4,500-fold selective vs. 14 other HMTs[4] | SAM-competitive[4] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | IC50: 6 µM (DNMT1), 8 µM (DNMT3A), 7.5 µM (DNMT3B)[5][6] | Broadly targets DNMTs | Competitive with SAM[6] |
| STM2457 | METTL3 (RNA MT) | IC50: 16.9 nM[7][8][9] | >1,000-fold selective against a panel of 45 other methyltransferases[1][10] | SAM-competitive[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NTMT1 Inhibition Assay (for this compound)
Fluorescence-Based SAHH-Coupled Assay: [1]
This assay quantitatively measures the activity of NTMT1 by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
Reagents and Buffer:
-
Assay Buffer: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100.
-
Recombinant human NTMT1 enzyme.
-
SAH hydrolase (SAHH).
-
ThioGlo1 (fluorescent probe).
-
S-adenosylmethionine (SAM) (cofactor).
-
RCC1-6 peptide (substrate).
-
This compound inhibitor (serially diluted).
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, SAHH, NTMT1, SAM, and ThioGlo1.
-
Add serially diluted this compound to the wells.
-
Incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the RCC1-6 peptide substrate.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (excitation at 370 nm, emission at 500 nm) at 37°C. The fluorescence is generated upon the reaction of ThioGlo1 with the free thiol group of homocysteine, which is produced from SAH by SAHH.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
G9a/GLP Inhibition Assay (for UNC0638)
Fluorescence-Based SAHH-Coupled Assay: [11]
A similar SAHH-coupled assay is used to determine the potency of UNC0638 against G9a and GLP.
-
Reagents and Buffer:
-
Assay Buffer: 20 mM Bicine (pH 7.6), 0.005% BSA, 0.002% Tween-20, 1 mM DTT.
-
Recombinant G9a or GLP enzyme.
-
SAH hydrolase (SAHH).
-
Fluorescent probe suitable for detecting homocysteine.
-
S-adenosylmethionine (SAM).
-
Histone H3 peptide (substrate).
-
UNC0638 inhibitor (serially diluted).
-
-
Procedure:
-
The assay is performed in a similar manner to the NTMT1 assay, with the specific enzyme and substrate for G9a/GLP.
-
The reaction is initiated by the addition of the histone H3 peptide substrate.
-
Fluorescence is monitored to determine the reaction rate and subsequently the IC50 of the inhibitor.
-
EZH2 Inhibition Assay (for Tazemetostat)
Radiometric HotSpot™ Assay:
This assay measures the transfer of a radiolabeled methyl group from SAM to a histone substrate.
-
Reagents and Buffer:
-
Assay Buffer: 20 mM Bicine (pH 7.6), 0.5 mM DTT, 0.005% BSA, 0.002% Tween-20.
-
Recombinant PRC2 complex (containing EZH2).
-
[³H]-S-adenosylmethionine ([³H]-SAM).
-
Histone H3 peptide or nucleosomes (substrate).
-
Tazemetostat (serially diluted).
-
-
Procedure:
-
The PRC2 enzyme is incubated with serially diluted Tazemetostat.
-
The reaction is initiated by adding a mixture of [³H]-SAM and the histone substrate.
-
After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a filter plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 is determined.
-
DNMT Inhibition Assay (for SGI-1027)
Radioactive Filter-Binding Assay: [5][12]
This method quantifies the incorporation of a radiolabeled methyl group into a DNA substrate.
-
Reagents and Buffer:
-
Assay Buffer: Specific buffer for DNMT activity.
-
Recombinant DNMT1, DNMT3A, or DNMT3B enzyme.
-
[³H]-S-adenosylmethionine ([³H]-SAM).
-
Poly(dI-dC) or hemimethylated DNA (substrate).
-
SGI-1027 inhibitor (serially diluted).
-
-
Procedure:
-
The DNMT enzyme is incubated with the DNA substrate and serially diluted SGI-1027.
-
The methylation reaction is initiated by the addition of [³H]-SAM.
-
After incubation at 37°C, the reaction mixture is spotted onto DE-81 ion-exchange filter paper.
-
The filters are washed to remove unincorporated [³H]-SAM.
-
The radioactivity retained on the filters, corresponding to methylated DNA, is measured by scintillation counting.
-
IC50 values are calculated from the dose-response curves.
-
METTL3 Inhibition Assay (for STM2457)
RapidFire Mass Spectrometry (RF-MS) Assay: [1]
This high-throughput assay directly measures the enzymatic conversion of SAM to SAH.
-
Reagents and Buffer:
-
Assay Buffer: Specific buffer for METTL3 activity.
-
Recombinant METTL3/METTL14 complex.
-
S-adenosylmethionine (SAM).
-
RNA oligonucleotide substrate.
-
STM2457 inhibitor (serially diluted).
-
-
Procedure:
-
The METTL3/METTL14 complex is incubated with serially diluted STM2457.
-
The reaction is started by adding SAM and the RNA substrate.
-
After a set incubation time, the reaction is quenched.
-
The reaction mixture is then injected into the RapidFire-MS system, which rapidly separates and quantifies the amount of SAH produced.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the methyltransferase inhibitors discussed.
Caption: Signaling pathway of NTMT1/2 and its inhibition by this compound.
Caption: General experimental workflow for determining IC50 values.
Caption: Classification of methyltransferases and their respective targets.
Discussion and Conclusion
This comparative analysis highlights the diversity of methyltransferase inhibitors in terms of their targets, potency, and selectivity.
-
This compound stands out as a highly selective inhibitor of the less-explored NTMT1/2 enzymes. Its micromolar potency is modest compared to some other inhibitors targeting different methyltransferase families, but its high selectivity makes it a valuable tool for specifically probing the functions of N-terminal methylation. The development of more cell-permeable analogs of this compound will be crucial for its application in cellular and in vivo studies.
-
Inhibitors like UNC0638 and Tazemetostat demonstrate the feasibility of developing highly potent and selective inhibitors against specific histone methyltransferases. Their nanomolar IC50 values and excellent selectivity profiles have made them critical research tools and, in the case of Tazemetostat, a clinically approved therapeutic.
-
SGI-1027 represents a broader-spectrum inhibitor targeting the family of DNA methyltransferases. While less selective within the DNMT family, it has been instrumental in studying the effects of global DNA hypomethylation.
-
STM2457 is a prime example of a highly potent and selective inhibitor for an RNA methyltransferase, METTL3. Its development opens up new avenues for targeting RNA modifications in disease.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNC0638, G9 and GLP histone methyltransferase inhibitor (CAS 1255580-76-7) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 6. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 10. Probe STM2457 | Chemical Probes Portal [chemicalprobes.org]
- 11. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Independent Verification of BM30's Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the specificity of a chemical probe is paramount. This guide provides an objective comparison of BM30, a potent peptidomimetic inhibitor of N-terminal methyltransferase 1/2 (NTMT1/2), with other alternatives, supported by experimental data from independent verification studies.
This compound has emerged as a valuable tool for studying the biological functions of NTMT1/2, enzymes implicated in crucial cellular processes such as mitosis and DNA damage repair.[1][2] This document collates available data to offer a clear perspective on its performance and specificity.
Comparative Analysis of NTMT1/2 Inhibitors
The following table summarizes the inhibitory potency of this compound and its analogs, along with other reported NTMT1/2 inhibitors. This quantitative data allows for a direct comparison of their efficacy.
| Inhibitor | Type | Target(s) | IC50 / Ki | Key Findings |
| This compound | Peptidomimetic | NTMT1/2 | IC50: 0.89 ± 0.10 µM | First potent and highly selective peptidomimetic inhibitor.[1][2] |
| DC432 | Peptidomimetic (this compound analog) | NTMT1/2 | IC50: 54 ± 4 nM | Cell-permeable analog of this compound.[1][2] |
| DC113 | Peptidomimetic (this compound analog) | NTMT1 | IC50: 0.1 ± 0.01 µM | Improved inhibitory activity and cell permeability over this compound.[3] |
| GD562 | Peptidomimetic (this compound analog) | NTMT1 | IC50: 0.93 ± 0.04 µM | Improved cellular inhibition of N-terminal methylation compared to other analogs.[3] |
| NAM-TZ-SPKRIA | Bisubstrate Analog | NTMT1 | Ki: 0.20 µM | Potent and selective, demonstrating a different inhibition strategy.[4] |
| Compound 4 | Bisubstrate Analog | NTMT1 | IC50: 35 ± 2 nM | Highly potent bisubstrate inhibitor with excellent selectivity.[5] |
Specificity Profile of this compound
A key aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. This compound was profiled against a panel of 41 methyltransferases to assess its specificity. The results demonstrate that this compound has minimal inhibitory activity against a wide range of other methyltransferases, confirming its high selectivity for NTMT1/2.[1]
Summary of this compound Selectivity Data: [1]
| Methyltransferase Class | Number Tested | Observation |
| Protein Lysine Methyltransferases (PKMTs) | >20 | Marginal inhibition at 100 µM |
| Protein Arginine Methyltransferases (PRMTs) | >5 | Marginal inhibition at 100 µM |
| DNA Methyltransferases (DNMTs) | >3 | Marginal inhibition at 100 µM |
| Other Methyltransferases | ~10 | Marginal inhibition at 100 µM |
Note: The complete list of the 41 tested methyltransferases can be found in the supplementary information of the primary publication by Mackie et al., 2020, J. Med. Chem.
Experimental Protocols
For the independent verification and comparison of NTMT1/2 inhibitors, the following experimental methodologies are commonly employed.
In Vitro Methyltransferase Inhibition Assay (ThioGlo-based)
This assay quantifies the activity of methyltransferases by detecting the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methylation reactions.
Materials:
-
Purified NTMT1 or NTMT2 enzyme
-
Peptide substrate (e.g., RCC1-6)
-
S-adenosyl-L-methionine (SAM)
-
SAH hydrolase (SAHH)
-
ThioGlo1, ThioGlo3, or ThioGlo4
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 0.01% Triton X-100)
-
Test inhibitors (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, SAHH, and the test inhibitor at various concentrations.
-
Add the NTMT enzyme to the mixture and incubate.
-
Initiate the methylation reaction by adding SAM and the peptide substrate.
-
Add the ThioGlo reagent, which fluoresces upon reacting with the free thiol group of homocysteine produced from SAH by SAHH.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular N-terminal Methylation Assay (Western Blot)
This method assesses the ability of an inhibitor to penetrate cells and inhibit NTMT1/2 activity on endogenous substrates.
Materials:
-
Cell line expressing the target substrate (e.g., HCT116 cells for RCC1 and SET proteins)
-
Cell-permeable test inhibitor (e.g., DC432)
-
Cell lysis buffer
-
Primary antibody specific to the methylated N-terminal motif (e.g., anti-me3-SPK)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture the cells in the presence of varying concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody that recognizes the methylated substrate.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of cellular methylation.[6][7][8][9]
Visualizing NTMT1/2's Role in Cellular Pathways
To provide a conceptual framework for the function of NTMT1/2, the following diagrams illustrate the experimental workflow for inhibitor testing and the signaling pathways in which these enzymes are involved.
Experimental workflow for inhibitor specificity testing.
NTMT1 signaling pathway and point of inhibition by this compound.
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational Design, Synthesis, Characterization, and Crystallographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bisubstrate Inhibitors for Protein N‑Terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Guide: Phenotypic Effects of BM30 versus Genetic Knockdown of NTMT1/2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic effects of the chemical probe BM30 and its analogs with genetic knockdown of the N-terminal methyltransferases NTMT1 and NTMT2. The information herein is supported by experimental data to aid in the selection of appropriate tools for studying the function of these enzymes.
Introduction
N-terminal methylation is a post-translational modification that plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. The primary enzymes responsible for this modification are N-terminal methyltransferase 1 (NTMT1) and 2 (NTMT2). Understanding the precise functions of these enzymes is critical for elucidating their roles in normal physiology and disease, particularly in cancer. Two primary approaches to interrogating NTMT1/2 function are through the use of small molecule inhibitors and genetic knockdown techniques.
This compound is a potent and selective peptidomimetic inhibitor of NTMT1/2.[1][2][3][4] It acts as a competitive inhibitor with respect to the peptide substrate and is noncompetitive with the cofactor S-adenosylmethionine.[1][3] Due to its peptidic nature, this compound has limited cell permeability. However, cell-permeable analogs such as DC432 and GD562 have been developed to overcome this limitation.[1][5] Genetic knockdown, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary approach to reduce the expression of NTMT1 and/or NTMT2. This guide will compare the reported phenotypic consequences of these two distinct methodologies.
Comparative Data on Phenotypic Effects
The following table summarizes the key phenotypic effects observed upon chemical inhibition with this compound analogs and genetic knockdown of NTMT1.
| Phenotypic Effect | Chemical Inhibition (this compound analogs) | Genetic Knockdown of NTMT1 | References |
| Cell Proliferation | Inhibition of cell growth by some compounds was attributed to off-target effects, as NTMT1 knockout did not significantly inhibit HCT116 cell growth.[6] | In some cancer cell lines, knockdown leads to reduced cell proliferation.[7] However, in estrogen receptor-positive breast cancer cells, knockdown can increase the proliferation rate.[8][9] | [6][7][8][9] |
| DNA Damage Response | Not explicitly reported for this compound analogs. | Knockdown sensitizes breast cancer cells to DNA damaging agents like etoposide and γ-irradiation.[8][9] It is implicated in DNA double-strand break (DSB) repair.[8][9] | [8][9] |
| Apoptosis | Not explicitly reported for this compound analogs. | Knockdown can lead to enhanced apoptosis in certain cancer cells.[7] | [7] |
| Cell Invasion & Migration | Not explicitly reported for this compound analogs. | Knockdown can increase the invasive potential of breast cancer cells.[8][9] | [8][9] |
| Anchorage-Independent Growth | Not explicitly reported for this compound analogs. | Knockdown can increase anchorage-independent growth in breast cancer cells.[8][9] | [8][9] |
| N-terminal Methylation | DC432 and GD562 decrease the N-terminal methylation of substrates like RCC1 and SET in HCT116 cells.[1][5] | Reduces the overall levels of N-terminal methylation on target proteins. | [1][5] |
Experimental Protocols
siRNA-Mediated Knockdown of NTMT1/2
This protocol provides a general guideline for the transient knockdown of NTMT1/2 in cultured mammalian cells.
Materials:
-
siRNA duplexes targeting NTMT1, NTMT2, and a non-targeting control
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[10]
-
siRNA Preparation: In separate tubes, dilute the NTMT1, NTMT2, or control siRNA to the desired final concentration (e.g., 20 pmol) in 100 µL of Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to assess knockdown efficiency by Western blot or qPCR and proceed with downstream phenotypic assays.
Western Blot for NTMT1/2 Substrates
This protocol describes the detection of changes in the methylation status of NTMT1/2 substrates following chemical inhibition or genetic knockdown.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the methylated and total forms of the substrate protein, e.g., RCC1, SET)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities to determine the relative levels of the methylated and total substrate proteins.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
Materials:
-
Agar
-
2X complete cell culture medium
-
6-well tissue culture plates
-
Cells treated with NTMT1/2 inhibitor or transfected with siRNA
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.[13][14][15]
-
Cell Suspension: Trypsinize and count the cells. Resuspend the cells in 2X complete medium.
-
Top Agar Layer: Prepare a 0.3% agar solution in complete medium. Mix the cell suspension with the 0.3% agar solution to achieve a final cell density of approximately 5,000-10,000 cells per well.
-
Plating: Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 weeks. Add a small amount of complete medium to the top of the agar every few days to prevent it from drying out.[16]
-
Colony Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well.
Visualizations
References
- 1. Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Loss of the N-terminal methyltransferase NRMT1 increases sensitivity to DNA damage and promotes mammary oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. Anchorage-Independent Growth Assay [whitelabs.org]
- 15. protocols.io [protocols.io]
- 16. Video: The Soft Agar Colony Formation Assay [jove.com]
Safety Operating Guide
Navigating the Disposal of "BM30": A Guide to Safe Laboratory Practices
A definitive identification of "BM30" is crucial for ensuring proper disposal, as the term may refer to several different laboratory products with distinct handling requirements. Without a specific chemical name or manufacturer, a single disposal protocol cannot be provided. However, by adhering to established principles of laboratory safety and chemical waste management, researchers can ensure a safe and compliant disposal process.
The primary directive for the disposal of any chemical is to consult the manufacturer-provided Safety Data Sheet (SDS). This document contains detailed information regarding the substance's hazards, handling, storage, and disposal.
Potential "this compound" Candidates in a Research Setting
The identifier "this compound" is associated with multiple products used by researchers, scientists, and drug development professionals. The proper disposal procedure is entirely dependent on the nature of the specific product in use.
| Product Name | Description | Probable Waste Category |
| This compound GR | A precipitated silica used as a reinforcing filler. | Non-hazardous solid waste (unless contaminated) |
| This compound (Biorbyt) | An N-terminal methyltransferase1/2 (NTMT1/2) inhibitor. | Chemical waste, potentially biohazardous if used in biological systems. |
| Control B-30 | A control for hematology analyzers, a suspension of simulated blood components. | Biohazardous waste. |
| Brady this compound | A heavy-weight absorbent roll. | Solid waste, potentially hazardous depending on the absorbed substance. |
General Protocol for Chemical Waste Disposal
For any chemical waste generated in a laboratory, a systematic approach is necessary to ensure safety and regulatory compliance. The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Segregation
The initial and most critical step is the accurate identification and segregation of chemical waste.
-
Consult the SDS: The Safety Data Sheet for the specific "this compound" product will provide explicit instructions for disposal.
-
Categorize Waste: Determine if the waste is hazardous or non-hazardous. Hazardous waste can be further classified as ignitable, corrosive, reactive, or toxic.
-
Segregate at the Source: Never mix different types of chemical waste. Keep hazardous and non-hazardous waste separate. Similarly, segregate liquid and solid waste.
Step 2: Container Selection and Labeling
Proper containment and labeling are essential for safe storage and transport of chemical waste.
-
Use Compatible Containers: Waste containers must be made of a material that is compatible with the chemical waste they hold.
-
Securely Close Containers: All waste containers must have a secure lid to prevent spills and evaporation.
-
Label Clearly: All waste containers must be clearly labeled with their contents, including the full chemical name and any associated hazards.
Step 3: Storage of Chemical Waste
Designated storage areas for chemical waste are necessary to prevent accidents and ensure regulatory compliance.
-
Designated Area: Store chemical waste in a designated, well-ventilated area away from general laboratory traffic.
-
Secondary Containment: Use secondary containment trays to capture any potential leaks or spills.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the storage of chemical waste.
Step 4: Disposal and Removal
The final step is the safe and compliant disposal of the chemical waste.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.
-
Schedule a Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.
-
Maintain Records: Keep accurate records of the chemical waste generated and disposed of.
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the decision-making process for the safe disposal of chemical waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for "this compound" and adhere to your institution's environmental health and safety protocols.
Standard Operating Procedure: Handling and Disposal of BM30
This document provides essential safety and logistical procedures for the handling, use, and disposal of BM30, a potent cytotoxic agent, in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous compound requiring stringent safety measures. The primary risks include high cytotoxicity, potential mutagenicity, and respiratory, skin, and eye irritation. Engineering controls (e.g., certified chemical fume hood) are the primary line of defense. The following PPE is mandatory when handling this compound in any form (powder or solution).
Table 1: Required PPE for Handling this compound
| Protection Type | Specification | Purpose |
|---|---|---|
| Hand Protection | Nitrile gloves, double-gloved | Prevents skin contact. Outer gloves must be removed and disposed of as hazardous waste immediately after handling. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, fluid-resistant lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. Must be disposed of after use or in case of a spill. |
| Respiratory Protection | N95-rated respirator or higher (if handling powder outside of a fume hood) | Prevents inhalation of hazardous airborne particles. |
Operational Plan: Reconstitution and Dilution
All handling of this compound, especially the initial reconstitution of the lyophilized powder, must be performed inside a certified chemical fume hood to minimize inhalation risk.
Experimental Workflow: Preparation of 10 mM Stock Solution
The following workflow outlines the procedure for reconstituting lyophilized this compound powder to create a usable stock solution.
Protocol: Reconstitution of this compound Lyophilized Powder
-
Preparation: Don all required PPE as specified in Table 1. Prepare the work surface within the chemical fume hood by laying down absorbent, plastic-backed pads.
-
Calculation: Based on the mass of this compound provided by the manufacturer (e.g., 5 mg), calculate the precise volume of anhydrous DMSO needed to achieve a 10 mM concentration.
-
Reconstitution: Carefully remove the cap from the this compound vial. Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial and vortex gently at a low speed until the powder is completely dissolved. Visually inspect the solution to ensure no particulates remain.
-
Labeling and Aliquoting: Clearly label the stock solution tube with the compound name, concentration, date, and your initials. Aliquot the stock solution into smaller, single-use volumes in labeled cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in a designated freezer at -80°C, protected from light.
Disposal Plan: Hazardous Waste Management
All materials that come into contact with this compound must be treated as hazardous chemical waste. Segregation of waste is critical to ensure safety and proper disposal.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
|---|---|---|
| Solid Waste | Labeled, sealed hazardous waste bag (Yellow) | Includes used gloves, lab coats, absorbent pads, plasticware (e.g., pipette tips, tubes). |
| Liquid Waste | Labeled, sealed hazardous liquid waste container (Glass or compatible plastic) | Includes unused stock solutions, media from treated cells, and first-rinse from contaminated glassware. |
| Sharps Waste | Puncture-proof sharps container | Includes needles or any contaminated glassware that is broken. |
Logical Flow for Waste Segregation
The following diagram illustrates the decision-making process for proper waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
